molecular formula C32H50O4 B15592693 Tsugaric acid A

Tsugaric acid A

Cat. No.: B15592693
M. Wt: 498.7 g/mol
InChI Key: FIWGZIBLJWZUEA-NFOHWCJDSA-N
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Description

Tsugaric acid A is a triterpenoid.
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid has been reported in Inonotus obliquus, Ganoderma tsugae, and Laetiporus sulphureus with data available.

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGZIBLJWZUEA-NFOHWCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Tsugaric Acid A from Ganoderma lucidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugaric acid A, a complex triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and related triterpenoids from Ganoderma lucidum. It details the experimental protocols for extraction, purification, and structure elucidation, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and potential signaling pathways. This document serves as an in-depth resource for researchers and drug development professionals interested in the exploration of novel bioactive compounds from natural sources.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, revered for its diverse pharmacological properties. These properties are largely attributed to its rich composition of bioactive molecules, particularly polysaccharides and triterpenoids. Among the vast array of triterpenoids isolated from this fungus, this compound stands out as a molecule of interest. Triterpenoids from Ganoderma lucidum are known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1]

This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a detailed roadmap for its extraction from Ganoderma lucidum and subsequent purification and structural analysis.

Physicochemical Properties of this compound

This compound is a lanostane-type triterpenoid with the following properties:

PropertyValueReference
Molecular Formula C₃₂H₅₀O₄[2]
Molecular Weight 498.7 g/mol [2]
Melting Point 181 - 182 °C[2]
Appearance Solid[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound and other triterpenoids from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of ganoderic acids and other related triterpenoids.

Extraction of Total Triterpenoids

Several methods have been optimized for the efficient extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum.

Method 1: Ethanol (B145695) Maceration

  • Preparation of Material: The dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

  • Extraction: The powder (1 g) is extracted with 40 mL of 95% ethanol for 6 hours at 30°C with gentle shaking. This process is repeated once to maximize the yield.[2]

  • Concentration: The combined ethanol extracts are centrifuged, and the supernatant is concentrated under reduced pressure to yield a crude triterpenoid extract.

Method 2: Supercritical CO₂ Extraction

  • Preparation of Material: Dried and crushed Ganoderma lucidum fruiting bodies (10-80 mesh particle size) are used.

  • Extraction: The powdered material is placed in a supercritical fluid extractor with ethanol as a co-solvent. The extraction is performed at a pressure of 35 MPa and a temperature of 40°C for 2.5 hours, with a CO₂ flow rate of 35 g/min .[3]

  • Concentration: The resulting extract is concentrated under reduced pressure and evaporated to dryness.

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate individual triterpenoids.

  • Solvent-Solvent Partitioning: The crude extract is typically partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their polarity.

  • Column Chromatography: The fractions are then subjected to various column chromatography techniques:

    • Silica Gel Chromatography: Used for initial separation based on polarity.

    • Sephadex LH-20 Chromatography: Effective for separating compounds based on size and polarity.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step to obtain highly pure compounds. A C18 reverse-phase column is commonly used with a gradient elution of acetonitrile (B52724) and acidified water.[4]

Purity and Yield Data

The efficiency of the extraction and purification process is evaluated by the yield and purity of the final product.

Extraction MethodCompoundPurityTotal YieldReference
Ethanol Extraction & RecrystallizationGanoderic Acid A> 97.5%35% (from drug)[3]
Optimized Ethanol ExtractionGanoderic Acid H-2.09 mg/g powder[5]
Ultrasonic-Assisted ExtractionTotal Triterpenoids-0.38%[2]

Structure Elucidation

The definitive structure of an isolated natural product is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C-NMR: Reveals the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, research on related triterpenoids from Ganoderma lucidum provides insights into their potential mechanisms of action.

Anti-inflammatory and Anti-tumor Activity

Ganoderic acids have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.

  • NF-κB Signaling Pathway: Ganoderterpene A, a triterpenoid from G. lucidum, has been shown to suppress the activation of the TLR-4/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[3]

  • MAPK Signaling Pathway: The same study demonstrated the inhibition of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3]

  • JAK2-STAT3 Signaling Pathway: Ganoderic acid A has been found to attenuate liver injury by down-regulating the JAK2-STAT3 signaling pathway.[6]

  • Mitochondria-Mediated Apoptosis: Ganoderic acid T induces apoptosis in lung cancer cells through the intrinsic pathway related to mitochondrial dysfunction and the expression of p53.[4]

The following diagrams illustrate these potential signaling pathways and a general workflow for the isolation of triterpenoids.

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Ganoderma Ganoderma lucidum (Fruiting Bodies) Powdering Powdering Ganoderma->Powdering Extraction Extraction (e.g., Ethanol or Supercritical CO2) Powdering->Extraction CrudeExtract Crude Triterpenoid Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioactivity Bioactivity Assays PureCompound->Bioactivity

Caption: Experimental workflow for the isolation and characterization of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation induces gene transcription TsugaricAcidA This compound (Potential Effect) TsugaricAcidA->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation regulates gene expression TsugaricAcidA This compound (Potential Effect) TsugaricAcidA->Raf inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

The isolation and characterization of this compound from Ganoderma lucidum underscore the vast potential of natural products in drug discovery. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and structural elucidation of this and other related triterpenoids. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential. This technical guide serves as a valuable resource to facilitate and inspire future research in this exciting field.

References

Synthesis and Characterization of Tsugaric Acid A Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid (B12794562), has garnered interest within the scientific community due to its potential biological activities. As a member of the complex and diverse family of triterpenoids isolated from Ganoderma species, its unique chemical scaffold presents a promising starting point for the development of novel therapeutic agents. The synthesis of derivatives of this compound is a key strategy to explore its structure-activity relationships (SAR), optimize its pharmacological properties, and potentially enhance its therapeutic efficacy.

This technical guide provides a general overview of the synthetic strategies and characterization techniques that could be employed in the development of this compound derivatives. While specific examples of synthesized this compound derivatives are not extensively documented in publicly available literature, this document outlines the fundamental principles and methodologies applicable to this class of compounds, drawing from research on analogous natural products.

General Synthetic Strategies

The chemical modification of complex natural products like this compound requires careful consideration of the reactivity of its various functional groups. The presence of a carboxylic acid, a tertiary hydroxyl group, and a complex carbocyclic framework dictates the choice of synthetic routes. Potential synthetic transformations can be categorized as follows:

  • Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for derivatization to modulate polarity, bioavailability, and target interaction.

    • Esterification: Conversion to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can be achieved under mild conditions using reagents like diazomethane, or through acid- or base-catalyzed reactions with the corresponding alcohols.

    • Amidation: Formation of amides with a diverse range of amines can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to prevent racemization and improve yields.

  • Modification of the Hydroxyl Group: The hydroxyl group can be modified to explore its role in biological activity.

    • Acylation: Introduction of various acyl groups can be performed using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

    • Etherification: Formation of ethers can be achieved under Williamson ether synthesis conditions, though the steric hindrance of the tertiary hydroxyl group might necessitate the use of more reactive electrophiles and stronger bases.

  • Modification of the Triterpenoid Backbone: While more challenging, modifications to the core structure can lead to significant changes in biological activity.

    • Oxidation/Reduction Reactions: Selective oxidation of other hydroxyl groups or reduction of keto groups, if present in a precursor, can be performed using a variety of modern reagents.

    • C-H Functionalization: Advanced techniques in C-H activation could potentially be employed to introduce new functional groups at specific positions on the lanostane (B1242432) skeleton, opening up new avenues for SAR studies.

Below is a generalized workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Tsugaric_Acid_A This compound (Starting Material) Derivatization Chemical Derivatization (Esterification, Amidation, etc.) Tsugaric_Acid_A->Derivatization Purification Purification (Chromatography, Crystallization) Derivatization->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity_Analysis Bioassays Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purity_Analysis->Bioassays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bioassays->SAR_Analysis

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Key Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the derivatization of similar triterpenoid carboxylic acids.

1. General Procedure for Esterification (Methyl Ester)

  • Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated) or Thionyl chloride.

  • Protocol:

    • Dissolve this compound (1 equivalent) in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature or under gentle reflux for a specified time (monitored by TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. General Procedure for Amidation

  • Materials: this compound, desired amine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Protocol:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting amide by column chromatography.

Characterization Techniques

The structural elucidation and purity assessment of newly synthesized derivatives are critical steps. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

Data Presentation: Hypothetical Characterization Data for a this compound Derivative

The following table summarizes the type of quantitative data that would be collected for a hypothetical derivative, "this compound Methyl Ester."

ParameterMethodExpected Data
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C33H52O4
Molecular Weight Mass Spectrometry (MS)[M+H]+ peak at m/z 513.3889
1H NMR Nuclear Magnetic Resonance SpectroscopyChemical shifts (δ) and coupling constants (J) for all protons, including a singlet around 3.6 ppm for the methyl ester protons.
13C NMR Nuclear Magnetic Resonance SpectroscopyChemical shifts (δ) for all carbons, including a peak around 175 ppm for the ester carbonyl and a peak around 52 ppm for the methoxy (B1213986) carbon.
Infrared (IR) Infrared SpectroscopyCharacteristic absorption bands, e.g., C=O stretch of the ester at ~1735 cm-1.
Purity High-Performance Liquid Chromatography (HPLC)>95% purity with retention time.
Optical Rotation Polarimetry[α]D value in a specified solvent.

Signaling Pathways and Logical Relationships

The biological evaluation of this compound derivatives would involve screening against various cellular targets and pathways. A logical workflow for such an investigation is depicted below.

G Derivative This compound Derivative Cell_Lines Panel of Cancer Cell Lines Derivative->Cell_Lines Primary_Screen Primary Screen (e.g., MTT Assay for Cytotoxicity) Cell_Lines->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Proteomics, Kinase Profiling) Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Deconvolution->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: Logical workflow for the biological evaluation of this compound derivatives.

The synthesis and characterization of this compound derivatives represent a promising avenue for the discovery of new drug candidates. By applying established and modern synthetic methodologies, a library of novel compounds can be generated. Thorough characterization using a suite of analytical techniques is paramount to confirm their structures and purity. Subsequent biological evaluation will be crucial to elucidate their mechanism of action and to establish a clear structure-activity relationship, ultimately guiding the design of more potent and selective therapeutic agents. Further research in this area is warranted to unlock the full therapeutic potential of the this compound scaffold.

In Vitro Biological Profile of Tsugaric Acid A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive analysis of the currently available in vitro biological activity data for this compound, focusing on its anti-inflammatory and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Quantitative Analysis of In Vitro Biological Activities

The in vitro biological activities of this compound have been evaluated across several key assays related to inflammation and oxidative stress. The following table summarizes the available quantitative data.

Biological ActivityCell Type / SystemStimulantIC₅₀ (µM)Inhibition (%) at 30 µMReference
Anti-inflammatory Activity
Superoxide (B77818) Anion FormationRat NeutrophilsfMLP/CB14.7 ± 0.4-[1]
Histamine (B1213489) ReleaseRat Mast CellsCompound 48/80>3011.4 ± 2.5[1]
TNF-α FormationRAW 264.7 MacrophagesLPS>302.7 ± 6.5[1]
Antioxidant Activity
Superoxide Anion ScavengingCell-free (enzymatic)--Significant Inhibition[2]
Cytoprotective Activity
Protection against UVB-induced damageHuman Keratinocytes (HaCaT)UVB-Potent protective agent[1]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vitro studies cited, providing a basis for reproducibility and further investigation.

Inhibition of Superoxide Anion Formation in Rat Neutrophils

Objective: To determine the effect of this compound on the production of superoxide anions by activated neutrophils.

Protocol:

  • Neutrophil Isolation: Peritoneal neutrophils were collected from male Wistar rats following intraperitoneal injection of sterile saline. The cells were then purified using a Ficoll-Hypaque density gradient centrifugation.

  • Assay Procedure:

    • Neutrophils (1x10⁶ cells/mL) were incubated with various concentrations of this compound or the vehicle control.

    • The cells were then stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine)/CB (cytochalasin B) to induce superoxide anion production.

    • The generation of superoxide anion was measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

  • Data Analysis: The concentration of this compound that inhibited 50% of the superoxide anion production (IC₅₀) was calculated from the dose-response curve.[1]

Inhibition of Histamine Release from Rat Mast Cells

Objective: To assess the ability of this compound to inhibit the degranulation of mast cells.

Protocol:

  • Mast Cell Isolation: Peritoneal mast cells were obtained from male Wistar rats and purified by density gradient centrifugation.

  • Assay Procedure:

    • Mast cells were incubated with different concentrations of this compound or the vehicle control.

    • Degranulation was induced by the addition of compound 48/80.

    • The amount of histamine released into the supernatant was determined by a fluorometric assay involving condensation with o-phthalaldehyde.

  • Data Analysis: The percentage of inhibition of histamine release was calculated by comparing the amount of histamine released in the presence and absence of this compound.[1]

Inhibition of TNF-α Formation in Murine Macrophages

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by macrophages.

Protocol:

  • Cell Culture: The murine macrophage cell line RAW 264.7 was used.

  • Assay Procedure:

    • RAW 264.7 cells were pre-treated with various concentrations of this compound for 2 hours.

    • The cells were then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

    • After a 24-hour incubation period, the concentration of TNF-α in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on TNF-α production was determined by comparing the TNF-α levels in treated and untreated cells.[1]

Protection of Human Keratinocytes from UVB-Induced Damage

Objective: To determine the cytoprotective effect of this compound against UVB irradiation in human keratinocytes.

Protocol:

  • Cell Culture: The human keratinocyte cell line HaCaT was used.

  • Assay Procedure:

    • HaCaT cells were pre-treated with various concentrations of this compound for 2 hours.

    • The cells were then washed and exposed to a specific dose of UVB radiation.

    • Cell viability was assessed 24 hours post-irradiation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The protective effect was evaluated by comparing the viability of cells treated with this compound prior to UVB exposure to that of cells exposed to UVB without pre-treatment.[1]

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. However, based on its observed biological activities, several potential pathways can be hypothesized. The following diagrams illustrate a hypothetical workflow for screening anti-inflammatory compounds and a potential signaling cascade involved in superoxide anion production in neutrophils that this compound might influence.

G cluster_workflow Screening Workflow for Anti-inflammatory Activity start Isolate Target Cells (e.g., Neutrophils) pretreat Pre-treat with This compound start->pretreat 1. stimulate Stimulate with Inflammatory Agent (e.g., fMLP/CB) pretreat->stimulate 2. measure Measure Inflammatory Mediator Release (e.g., Superoxide Anion) stimulate->measure 3. analyze Analyze Data & Calculate IC50 measure->analyze 4.

Figure 1. General workflow for in vitro anti-inflammatory screening.

G cluster_pathway Hypothetical Signaling in Neutrophil Activation fMLP fMLP/CB Receptor GPCR fMLP->Receptor PLC Phospholipase C Receptor->PLC PKC Protein Kinase C PLC->PKC NADPH_Oxidase NADPH Oxidase Complex Assembly PKC->NADPH_Oxidase Superoxide Superoxide Anion (O2-) NADPH_Oxidase->Superoxide Tsugaric_Acid This compound Tsugaric_Acid->NADPH_Oxidase Inhibition?

Figure 2. Potential site of action for this compound.

Conclusion

The available in vitro data indicate that this compound exhibits notable anti-inflammatory and cytoprotective properties. Its significant inhibitory effect on superoxide anion formation in neutrophils suggests a potent antioxidant mechanism.[1] While its effects on mast cell degranulation and macrophage cytokine production appear to be less pronounced at the concentrations tested, its protective role in UVB-irradiated keratinocytes highlights its potential as a photoprotective agent.[1] Further research is warranted to fully elucidate the molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects. Such studies will be crucial in determining its potential for development as a therapeutic agent for inflammatory and oxidative stress-related conditions.

References

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a triterpenoid (B12794562) natural product isolated from the medicinal mushrooms Ganoderma lucidum and Ganoderma tsugae, has emerged as a compound of interest for its potential therapeutic properties. Preliminary research has identified its significant anti-inflammatory and cytoprotective activities. This technical guide provides a comprehensive overview of the initial mechanism of action studies on this compound, focusing on its effects on neutrophils and keratinocytes. The information herein is compiled from foundational studies to support further research and development efforts.

Core Biological Activities

Initial investigations into the bioactivity of this compound have revealed two primary effects:

  • Inhibition of Superoxide (B77818) Anion Formation in Neutrophils: this compound has been shown to significantly inhibit the formation of superoxide anions in fMLP/CB-stimulated rat neutrophils. This activity suggests a direct or indirect interference with the cellular machinery responsible for the respiratory burst, a key component of the inflammatory response.

  • Protection of Keratinocytes from UVB-induced Damage: The compound offers a protective effect to human keratinocytes against the damaging effects of ultraviolet B (UVB) radiation. This cytoprotective action is likely linked to its antioxidant properties, specifically its ability to mitigate the oxidative stress induced by UVB exposure.

Quantitative Data Summary

While comprehensive dose-response studies and IC50 values for various specific molecular targets are still under investigation, the foundational study by Ko et al. (2008) provides initial quantitative insights into the bioactivity of this compound.

Biological EffectCell TypeStimulantAssayResultReference
Inhibition of Superoxide Anion FormationRat NeutrophilsfMLP/Cytochalasin BSuperoxide Anion Formation AssaySignificant Inhibition(Ko et al., 2008)
CytoprotectionHuman KeratinocytesUltraviolet B (UVB) RadiationCell Viability/Damage AssayProtective Effect Observed(Ko et al., 2008)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Inhibition of Superoxide Anion Formation in Rat Neutrophils
  • Objective: To determine the effect of this compound on the production of superoxide anions by stimulated neutrophils.

  • Cell Preparation:

    • Neutrophils are isolated from the peritoneal cavity of rats.

    • The isolated cells are washed and suspended in a suitable buffer (e.g., Hanks' balanced salt solution) to a final concentration of 1 x 10^7 cells/mL.

  • Assay Procedure:

    • A reaction mixture is prepared containing the neutrophil suspension, cytochrome c (to measure superoxide production), and various concentrations of this compound (or vehicle control).

    • The cells are pre-incubated with the compound before stimulation.

    • The reaction is initiated by the addition of fMLP (N-formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB).

    • The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide anions, is measured over time using a spectrophotometer.

    • The percentage of inhibition of superoxide anion formation is calculated by comparing the results from this compound-treated cells to the vehicle-treated control.

Protection of Human Keratinocytes against UVB-induced Damage
  • Objective: To assess the ability of this compound to protect human keratinocytes from damage induced by UVB radiation.

  • Cell Culture:

    • Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.

  • UVB Irradiation and Treatment:

    • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Cells are then exposed to a specific dose of UVB radiation.

    • Immediately after irradiation, the PBS is replaced with a fresh culture medium containing various concentrations of this compound (or vehicle control).

  • Assessment of Cell Viability/Damage:

    • After a designated incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell damage.

    • The protective effect of this compound is quantified by comparing the viability of treated cells to that of untreated, UVB-irradiated cells.

Signaling Pathways and Mechanistic Insights

The preliminary data suggests that the mechanism of action of this compound is closely linked to the modulation of inflammatory and oxidative stress pathways.

Inhibition of Superoxide Anion Formation in Neutrophils

The stimulation of neutrophils with fMLP, a potent chemoattractant, activates a cascade of intracellular signaling events culminating in the assembly and activation of the NADPH oxidase complex, which is responsible for the production of superoxide anions. This process is a critical component of the innate immune response.

  • fMLP-induced Signaling Cascade: fMLP binds to its G-protein coupled receptor (GPCR) on the neutrophil surface, leading to the activation of downstream signaling molecules such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways ultimately converge on the phosphorylation and translocation of NADPH oxidase subunits to the cell membrane, leading to its activation.

The ability of this compound to inhibit superoxide formation suggests that it may interfere with one or more steps in this signaling pathway.

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP fMLPR fMLP Receptor (GPCR) fMLP->fMLPR G_Protein G-Protein fMLPR->G_Protein NADPH_Oxidase NADPH Oxidase Superoxide Superoxide Anion NADPH_Oxidase->Superoxide O2 -> O2- PLC Phospholipase C (PLC) G_Protein->PLC MAPK MAPK Pathway G_Protein->MAPK PKC Protein Kinase C (PKC) PLC->PKC p47phox_p67phox p47phox / p67phox (Cytosolic Subunits) PKC->p47phox_p67phox Phosphorylation MAPK->p47phox_p67phox Phosphorylation p47phox_p67phox->NADPH_Oxidase Translocation & Assembly Tsugaric_Acid This compound Tsugaric_Acid->NADPH_Oxidase Inhibition? Tsugaric_Acid->PKC Inhibition? Tsugaric_Acid->MAPK Inhibition?

Caption: Proposed fMLP signaling pathway in neutrophils leading to superoxide production and potential points of inhibition by this compound.

Protection of Keratinocytes from UVB Damage

UVB radiation is a potent environmental stressor that induces cellular damage primarily through the generation of reactive oxygen species (ROS), including superoxide anions. This oxidative stress can lead to DNA damage, lipid peroxidation, and apoptosis, contributing to skin aging and carcinogenesis.

  • UVB-induced Cellular Damage Pathway: UVB exposure triggers the production of ROS, which in turn activates stress-responsive signaling pathways such as the MAPK pathways (e.g., JNK, p38) and the NF-κB pathway. These pathways can lead to the expression of pro-inflammatory cytokines and ultimately to programmed cell death (apoptosis).

The protective effect of this compound on UVB-irradiated keratinocytes is likely due to its ability to scavenge ROS or inhibit their production, thereby mitigating the downstream damaging effects. This antioxidant activity is consistent with its observed inhibition of superoxide formation in neutrophils.

UVB_Protection_Workflow UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte ROS Reactive Oxygen Species (ROS) Keratinocyte->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Signaling_Pathways Stress Signaling Pathways (MAPK, NF-κB) Oxidative_Stress->Signaling_Pathways activates Cell_Damage Cellular Damage (DNA damage, Apoptosis) Signaling_Pathways->Cell_Damage leads to Tsugaric_Acid This compound Tsugaric_Acid->ROS inhibits/ scavenges Protection Cell Protection Tsugaric_Acid->Protection Protection->Cell_Damage prevents

Caption: Logical workflow of UVB-induced damage in keratinocytes and the protective role of this compound.

Future Directions

The preliminary studies on this compound provide a strong rationale for further investigation into its mechanism of action. Future research should focus on:

  • Determining IC50 values: Establishing the half-maximal inhibitory concentration (IC50) of this compound for superoxide anion formation and other relevant enzymatic activities.

  • Elucidating specific molecular targets: Identifying the precise proteins or enzymes within the fMLP and UVB-induced signaling pathways that are directly modulated by this compound.

  • In vivo studies: Evaluating the anti-inflammatory and photoprotective effects of this compound in animal models to assess its therapeutic potential.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and cytoprotective properties. Its ability to inhibit superoxide anion formation and protect keratinocytes from UVB-induced damage highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide summarizes the foundational knowledge of its mechanism of action, providing a basis for continued research and development in this area.

Pharmacokinetic Profile of Tsugaric Acid A in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the pharmacokinetic profile of Tsugaric acid A in animal models have yielded no direct scientific literature or data. The compound "this compound" does not appear in the currently indexed scientific publications related to pharmacokinetic studies in animal models. It is possible that the name is misspelled, refers to a very new or obscure compound, or is known by a different designation.

Extensive searches were conducted to identify studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in common animal models such as rats and mice. However, these searches did not retrieve any relevant publications containing quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability), experimental protocols, or analytical methods specifically for this compound.

Given the absence of data, this guide cannot provide the requested in-depth technical information, data tables, or visualizations for the pharmacokinetic profile of this compound.

We recommend the following actions for researchers, scientists, and drug development professionals seeking this information:

  • Verify the Compound Name: Please double-check the spelling and designation of "this compound." It is possible that the compound is more commonly known by a different chemical name, a company-specific identifier, or as part of a class of compounds.

  • Consult Specialized Databases: Researchers should consult specialized chemical and biomedical databases (e.g., SciFinder, Reaxys, PubChem) for any registered information or alternative names for this compound.

  • Review Related Compounds: If this compound is part of a known class of chemical compounds, reviewing the pharmacokinetic profiles of structurally similar molecules may provide some initial insights, although this would be speculative.

Should information on the pharmacokinetic profile of this compound in animal models become publicly available, a comprehensive technical guide will be developed to address the core requirements of data presentation, experimental protocols, and visualizations as initially intended. At present, the lack of primary data prevents the creation of such a guide.

A Technical Guide to the Solubility and Stability of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Tsugaric acid A, a significant natural compound with potential therapeutic applications. The information compiled herein is intended to support research and development efforts by providing essential physicochemical data and standardized testing protocols. Due to the limited availability of data specific to this compound, this guide also incorporates comparative data from structurally similar triterpenoid (B12794562) acids to provide a broader context for formulation and analytical development.

Solubility of this compound and Related Triterpenoids

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and the feasibility of various dosage forms. Triterpenoid acids, including this compound, are generally characterized by low aqueous solubility. The following tables summarize the available solubility data for this compound and provide comparative data for other common triterpenoid acids, namely oleanolic acid and ursolic acid, in various solvents.

Table 1: Solubility of this compound

Solvent SystemConcentrationResult
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.01 mM)Suspended solution (requires sonication)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.01 mM)Clear solution[1]

Table 2: Comparative Solubility of Other Triterpenoid Acids

CompoundSolventTemperature (°C)SolubilityReference
Oleanolic AcidWaterNot Specified~0.02 µg/mL[2]
Oleanolic Acid10 mM Trisodium Phosphate (pH 11.5)Not Specified77.2 µg/mL[2]
Oleanolic AcidEthanol25~5 mg/g
Oleanolic AcidEthyl AcetateNot SpecifiedSoluble
Ursolic AcidWater301.02 x 10⁻⁷ g/L[3]
Ursolic Acidn-HexaneNot Specified~13 mg/g
Ursolic AcidEthanolNot Specified~16.8 mg/mL[4]
Betulinic AcidWaterNot Specified~0.02 µg/mL[2]
Betulinic Acid10 mM Trisodium Phosphate (pH 11.5)Not Specified40.1 µg/mL[2]
Betulinic AcidTetrahydrofuranNot SpecifiedHigh

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable solubility and stability data. The following sections outline recommended methodologies for testing this compound.

Solubility Determination Protocol

This protocol describes a general method for determining the solubility of this compound in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) equil2 Allow to equilibrate for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid sep2 Filter supernatant through a 0.22 µm filter sep1->sep2 ana1 Dilute supernatant ana2 Analyze by validated HPLC-UV/CAD method ana1->ana2 ana3 Quantify against a standard curve ana2->ana3 cluster_prep cluster_prep cluster_equilibration cluster_equilibration cluster_separation cluster_separation cluster_analysis cluster_analysis

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples to pellet the excess solid. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC with UV or Charged Aerosol Detection (CAD). Quantify the concentration of this compound against a standard calibration curve.

Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (ICH Q1B) hplc Analyze by Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity end Identify Degradation Products & Pathways cluster_analysis cluster_analysis cluster_analysis->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activation IkB_p p-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK NFkB_active Active NF-κB IkB_NFkB->NFkB_active Release IkB_p->IkB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->genes Transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor triterpenoid Triterpenoid Acid (e.g., this compound) triterpenoid->IKK Inhibition

References

Unraveling the Molecular Architecture of Tsugaric Acid A: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structure elucidation of Tsugaric acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma tsugae. This document provides a comprehensive overview of the experimental protocols and a detailed analysis of the spectroscopic data that were pivotal in determining the compound's complex molecular structure.

Introduction

This compound, identified as 3β-acetoxy-lanosta-8,24-diene-21-oic acid, belongs to the class of lanostane (B1242432) triterpenoids, a group of natural products known for their diverse and significant biological activities. The precise determination of their intricate stereochemistry and connectivity is fundamental for understanding their structure-activity relationships and potential therapeutic applications. High-resolution NMR spectroscopy stands as the most powerful and indispensable tool for such structural determination of novel natural products. This guide will walk through the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments that collectively enabled the unambiguous assignment of all proton and carbon signals and, ultimately, the complete structural and relative stereochemical elucidation of this compound.

Experimental Protocols

The structural determination of this compound was achieved through a series of NMR experiments. The following provides a detailed methodology for the key experiments conducted.

2.1. Sample Preparation this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) for all NMR measurements. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectroscopy All NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

  • ¹H NMR: The proton NMR spectra were acquired with a spectral width of 6000 Hz, a relaxation delay of 1.0 s, and 32 scans.

  • ¹³C NMR: The carbon NMR spectra were recorded with a spectral width of 25000 Hz, a relaxation delay of 2.0 s, and 1024 scans. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments were used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectra were acquired to establish proton-proton spin coupling correlations. The experiment was performed with a spectral width of 5000 Hz in both dimensions, and 256 increments were collected with 16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectra were recorded to identify one-bond proton-carbon correlations. The spectral widths were 5000 Hz for the ¹H dimension and 20000 Hz for the ¹³C dimension. 256 increments with 32 scans each were collected.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectra were acquired to determine long-range (two- and three-bond) proton-carbon correlations. The experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment, and 512 increments with 64 scans each were collected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The 2D NOESY spectra were recorded to investigate through-space proton-proton correlations, which are crucial for determining the relative stereochemistry. A mixing time of 800 ms (B15284909) was used, with a spectral width of 5000 Hz in both dimensions. 256 increments were collected with 32 scans per increment.

Data Presentation and Interpretation

The comprehensive analysis of the 1D and 2D NMR spectra allowed for the complete assignment of the proton and carbon signals of this compound. The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
34.51dd11.5, 4.5
50.81d5.5
245.10t7.0
OAc2.05s
18-H₃0.69s
19-H₃1.00s
26-H₃1.62s
27-H₃1.70s
28-H₃0.88s
29-H₃0.89s
30-H₃0.92d6.5

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionδC (ppm)Type
135.6CH₂
227.8CH₂
380.9CH
437.0C
550.6CH
618.8CH₂
726.4CH₂
8134.4C
9134.5C
1037.1C
1121.1CH₂
1226.5CH₂
1344.4C
1449.9C
1530.9CH₂
1628.2CH₂
1750.3CH
1815.8CH₃
1918.2CH₃
2036.3CH
21179.8C
2234.0CH₂
2324.8CH₂
24124.3CH
25131.3C
2625.7CH₃
2717.7CH₃
2828.0CH₃
2916.5CH₃
3021.6CH₃
OAc171.0C
OAc21.4CH₃

Visualization of Experimental Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that were instrumental in piecing together the molecular structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_1d_nmr 1D NMR Spectroscopy cluster_2d_nmr 2D NMR Spectroscopy cluster_elucidation Structure Elucidation Isolation Isolation from Ganoderma tsugae Purification Chromatographic Purification Isolation->Purification H1_NMR ¹H NMR (Proton Environment) Purification->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) Purification->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) C13_NMR->HSQC Planar_Structure Planar Structure Determination COSY->Planar_Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Planar_Structure NOESY NOESY (Through-Space Correlations) Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Planar_Structure->NOESY Final_Structure Final Structure of This compound Planar_Structure->Final_Structure Relative_Stereo->Final_Structure

Figure 1: Experimental workflow for the structure elucidation of this compound.

key_correlations cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations H3 H-3 (δ 4.51) H2 H₂-2 H3->H2 J H5 H-5 (δ 0.81) H6 H₂-6 H5->H6 J H24 H-24 (δ 5.10) H23 H₂-23 H24->H23 J H3_hmbc H-3 (δ 4.51) C1 C-1 (δ 35.6) H3_hmbc->C1 C2 C-2 (δ 27.8) H3_hmbc->C2 C4 C-4 (δ 37.0) H3_hmbc->C4 C5 C-5 (δ 50.6) H3_hmbc->C5 OAc_C OAc C=O (δ 171.0) H3_hmbc->OAc_C H18 H₃-18 (δ 0.69) C12 C-12 (δ 26.5) H18->C12 C13 C-13 (δ 44.4) H18->C13 C14 C-14 (δ 49.9) H18->C14 C17 C-17 (δ 50.3) H18->C17 H26 H₃-26 (δ 1.62) C24_hmbc C-24 (δ 124.3) H26->C24_hmbc C25 C-25 (δ 131.3) H26->C25 C27 C-27 (δ 17.7) H26->C27

Figure 2: Key COSY and HMBC correlations for this compound.

Structure Determination through NMR Data Analysis

The structure of this compound was systematically pieced together by interpreting the wealth of information provided by the various NMR experiments.

  • ¹H and ¹³C NMR: The 1D NMR spectra provided the initial overview of the molecular structure. The ¹H NMR spectrum revealed the presence of several methyl singlets and doublets characteristic of a triterpenoid scaffold, an olefinic proton, and a proton attached to an oxygenated carbon. The ¹³C NMR and DEPT spectra indicated the presence of 32 carbon atoms, including eight methyl, nine methylene, six methine, and nine quaternary carbons (including two carbonyls).

  • COSY: The ¹H-¹H COSY spectrum was crucial for establishing the connectivity of adjacent protons. Key correlations were observed between H-3 and the methylene protons at C-2, and between H-5 and the methylene protons at C-6. The correlation between the olefinic proton H-24 and the methylene protons at C-23 helped to define the side chain structure.

  • HSQC: The HSQC spectrum allowed for the direct correlation of each proton to its attached carbon atom, enabling the unambiguous assignment of all protonated carbons.

  • HMBC: The HMBC spectrum was instrumental in assembling the complete carbon skeleton by revealing long-range correlations. For instance, the correlations from the methyl protons of H₃-18 to C-12, C-13, C-14, and C-17 confirmed the typical lanostane ring junction. The correlation between the acetyl protons and C-3, along with the downfield shift of H-3 and C-3, confirmed the location of the acetoxy group at C-3. Furthermore, correlations from the olefinic methyl protons H₃-26 and H₃-27 to C-24 and C-25 established the double bond position in the side chain. The correlation from H-20 to the carboxylic acid carbon C-21 positioned the acid functionality.

  • NOESY: The NOESY spectrum provided critical information for determining the relative stereochemistry of the molecule. Key NOE correlations were observed between H-5 and H₃-19, and between H-5 and H₃-28, indicating their co-facial orientation (α-orientation). The lack of an NOE between H-3 and H-5, coupled with the large coupling constant of H-3, suggested a β-orientation for the acetoxy group at C-3.

Conclusion

The synergistic application of a suite of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, enabled the complete and unambiguous structure elucidation of this compound. This technical guide highlights the power of modern NMR spectroscopy as a primary tool in natural product chemistry, providing the detailed atomic-level information necessary for the definitive characterization of complex molecular architectures. The detailed spectroscopic data and experimental protocols presented herein serve as a valuable resource for researchers in the fields of natural products chemistry, medicinal chemistry, and drug development.

An In-depth Technical Guide on the Potential Therapeutic Targets of Uric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tsugaric acid A" did not yield specific information on this compound. The following guide focuses on the well-established therapeutic targets related to uric acid, a key molecule in the pathogenesis of gout and other inflammatory conditions. This pivot is based on the prevalence of "uric acid" in related search queries, suggesting a potential user interest in this area.

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] Uric acid is the final product of purine (B94841) metabolism in humans.[2] When its production exceeds its excretion, it can crystallize as monosodium urate (MSU) in joints and soft tissues, triggering a potent inflammatory response.[3] Beyond gout, hyperuricemia is linked to metabolic syndrome, kidney disease, and cardiovascular conditions, making the modulation of uric acid levels and its downstream effects a critical area of therapeutic research.[4] This guide details the core therapeutic targets in the management of hyperuricemia and uric acid-induced inflammation: xanthine (B1682287) oxidase, key urate transporters, and the NLRP3 inflammasome.

Inhibition of Uric Acid Production: Xanthine Oxidase

Xanthine oxidase (XO) is the pivotal enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[2][5] Inhibiting this enzyme is a primary strategy for reducing systemic uric acid levels.[3]

Data Presentation: Xanthine Oxidase Inhibitors

The table below summarizes quantitative data for common xanthine oxidase inhibitors.

InhibitorTargetMode of InhibitionIC50 / Ki ValueReference Cell/System
AllopurinolXanthine OxidaseCompetitiveKi: 700 nMBovine Milk XO[6]
OxypurinolXanthine OxidaseCompetitiveIC50: 1.5 µMBovine Milk XO[6]
FebuxostatXanthine OxidaseNon-purine selective--[2]
TopiroxostatXanthine OxidaseSelective--[7]
URAT1&XO inhibitor 2Xanthine OxidaseDual InhibitorIC50: 3.3 µM-[8]
Experimental Protocol: Spectrophotometric Xanthine Oxidase Activity Assay

This protocol outlines a common method for measuring XO activity by monitoring the formation of uric acid from xanthine.[9][10]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.5).

    • Dissolve xanthine in a minimal volume of NaOH and adjust the pH to 7.5 to create a stock solution.

    • Prepare a fresh enzyme solution of xanthine oxidase (e.g., 0.1-0.5 U/mL) in cold phosphate buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., oxypurinol) and a standard inhibitor like allopurinol.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvettes, prepare the assay mixture. A typical mixture consists of:

      • Test inhibitor solution or vehicle control.

      • Phosphate buffer (pH 7.5).

      • Xanthine solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for several minutes.

    • Initiate the reaction by adding the xanthine oxidase enzyme solution.

    • Immediately begin monitoring the change in absorbance at 293-295 nm over time (e.g., for 3-5 minutes) using a spectrophotometer. This wavelength corresponds to the peak absorbance of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of XO activity, by plotting percent inhibition against inhibitor concentration.

Visualization: Purine Catabolism and XO Inhibition

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitors Allopurinol, Febuxostat Inhibitors->Xanthine Inhibits XO

Caption: Inhibition of uric acid production via the xanthine oxidase pathway.

Enhancement of Uric Acid Excretion: Urate Transporters

Approximately 90% of hyperuricemia cases are attributed to the inefficient excretion of uric acid.[11] This process is heavily regulated by a series of transporters in the renal proximal tubules and the intestine. Targeting these transporters to increase uric acid excretion is a key therapeutic strategy.

  • Urate Transporter 1 (URAT1/SLC22A12): A major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[11] Inhibiting URAT1 promotes uric acid excretion.[12]

  • ATP-binding cassette super-family G member 2 (ABCG2): A high-capacity urate exporter found in the kidney and intestine.[13] Dysfunction of ABCG2 is strongly associated with hyperuricemia and gout, as it impairs extra-renal urate excretion.[14][15]

Data Presentation: Urate Transporter Inhibitors

The table below provides quantitative data for compounds that inhibit key urate transporters.

InhibitorTargetIC50 / Ki ValueReference Cell/System
LesinuradhURAT1IC50: 3.36 µMHEK-293T cells[16]
BenzbromaronehURAT1--[17]
ProbenecidURAT1, OAT1, OAT3--[17]
DotinuradURAT1-Selective inhibitor[17]
EpaminuradURAT1Ki: 0.057 µM-[8]
URAT1 inhibitor 3URAT1IC50: 0.8 nM-[8]
Experimental Protocol: Cell-Based Urate Transporter Assay

This protocol describes a general method for assessing transporter function and inhibition using a cell-based system, such as HEK-293T cells transiently expressing the transporter of interest (e.g., URAT1 or ABCG2).[14][16]

  • Cell Culture and Transfection:

    • Culture HEK-293T cells in appropriate media.

    • Transiently transfect the cells with a plasmid vector containing the cDNA for the human urate transporter (e.g., hURAT1 or hABCG2). Use a mock vector for control cells.

    • Allow 24-48 hours for protein expression.

  • Uptake/Efflux Assay:

    • For Reabsorption Transporters (e.g., URAT1):

      • Wash the transfected cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the transport buffer containing radiolabeled [14C]uric acid, with or without the test inhibitor at various concentrations.

      • Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

      • Stop the transport by rapidly washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • For Excretion Transporters (e.g., ABCG2): An oocyte expression system is often used.[14]

      • Inject Xenopus laevis oocytes with cRNA for the transporter.

      • Load the oocytes with [14C]uric acid.

      • Measure the amount of radiolabel effluxed from the oocytes into the surrounding medium over time, in the presence or absence of inhibitors.

  • Data Analysis:

    • Subtract the background transport measured in mock-transfected cells from the transport in transporter-expressing cells.

    • Calculate the rate of transport.

    • For inhibition studies, determine the IC50 value by plotting the percentage of transport inhibition against the inhibitor concentration.

Visualization: Renal Urate Transport

Urate_Transport cluster_cell Renal Proximal Tubule Cell cluster_transporters Urate Transporters cluster_inhibitors Inhibition cell Blood Proximal Tubule Cell Tubular Lumen (Urine) URAT1 URAT1 ABCG2 ABCG2 OATs OAT1/3 URAT1->cell:f1 Urate Reabsorption ABCG2->cell:f2 Urate Efflux OATs->cell:f1 Urate Influx Uricosurics Lesinurad, Probenecid Uricosurics->URAT1

Caption: Key urate transporters in a renal proximal tubule cell.

Attenuation of Uric Acid-Induced Inflammation: The NLRP3 Inflammasome

MSU crystals act as a danger-associated molecular pattern (DAMP) that activates the NLRP3 inflammasome in immune cells like macrophages.[18][19] This multi-protein complex triggers the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, highly pro-inflammatory forms.[20] Soluble uric acid has also been shown to activate the NLRP3 inflammasome.[21] Therefore, inhibiting this pathway is a direct approach to controlling gouty inflammation.

Data Presentation: NLRP3 Inflammasome Inhibitors

The table below lists an inhibitor targeting the NLRP3 inflammasome.

InhibitorTargetIC50 ValueReference Cell/System
NLRP3/URAT1-IN-1NLRP32.61 µM (for IL-1β release)LPS and ATP-stimulated mouse BMDMs[8]
MCC950NLRP3-Widely used experimental inhibitor[22]
Experimental Protocol: Cell-Based NLRP3 Inflammasome Activation Assay

This protocol details a standard method to measure NLRP3 inflammasome activation and its inhibition in vitro using macrophages.[23][24]

  • Cell Culture:

    • Use an appropriate cell model, such as primary bone marrow-derived macrophages (BMDMs) or the human monocytic THP-1 cell line.

    • For THP-1 cells, differentiate them into a macrophage-like state by treating with phorbol-12-myristate-13-acetate (PMA) for 24-72 hours.

  • Priming (Signal 1):

    • Prime the cells with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Remove the priming media and replace it with fresh media.

    • Add serial dilutions of the test inhibitor (e.g., NLRP3-IN-1) or a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes to allow the inhibitor to enter the cells.

  • Activation (Signal 2):

    • Add a known NLRP3 activator, such as:

      • Nigericin (a potassium ionophore, 5-20 µM).

      • ATP (1-5 mM).

      • MSU crystals.

    • Incubate for 1-6 hours, depending on the activator and cell type.

  • Readout and Data Analysis:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Alternatively, measure caspase-1 activity in the supernatant or cell lysate using a specific substrate that produces a fluorescent or luminescent signal upon cleavage.

    • Calculate the IC50 value of the inhibitor for IL-1β release or caspase-1 activity.

Visualization: NLRP3 Inflammasome Activation Pathway

NLRP3_Activation cluster_signals Activation Signals cluster_pathway Inflammasome Pathway cluster_inhibition Inhibition Signal1 Signal 1 (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (Uric Acid Crystals) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_Assembly Transcription ↑ Pro-IL-1β & ↑ NLRP3 Transcription NFkB->Transcription Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleaves Pro-IL-1β Inhibitor NLRP3 Inhibitors Inhibitor->NLRP3_Assembly Blocks Assembly

Caption: Uric acid-mediated activation of the NLRP3 inflammasome.

References

The Biosynthesis of Tsugaric Acid A in Ganoderma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Tsugaric acid A, a significant lanostane-type triterpenoid (B12794562) produced by fungi of the Ganoderma genus. This document details the proposed enzymatic steps, presents quantitative data from relevant studies, outlines key experimental protocols, and visualizes the core processes for enhanced understanding.

Introduction to this compound and its Biosynthesis

This compound belongs to the family of ganoderic acids, which are highly oxygenated triterpenoids responsible for many of the medicinal properties of Ganoderma species, such as Ganoderma lucidum. These compounds are synthesized via the mevalonate (B85504) (MVA) pathway, a complex series of enzymatic reactions that convert acetyl-CoA into a diverse array of isoprenoid compounds. The biosynthesis of this compound begins with the formation of the triterpenoid backbone, lanosterol (B1674476), which then undergoes a series of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP) monooxygenases and other enzymes, to yield the final product. Understanding this pathway is crucial for the metabolic engineering of Ganoderma or heterologous hosts to enhance the production of this and other valuable triterpenoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the lanosterol backbone via the mevalonate pathway and the subsequent post-modification of lanosterol.

Mevalonate Pathway and Lanosterol Formation

The initial steps of this compound biosynthesis are shared with the synthesis of other sterols and triterpenoids in fungi. This pathway converts acetyl-CoA to lanosterol. The key enzymes involved in this stage have been identified and characterized in Ganoderma lucidum.

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp Isopentenyl pyrophosphate (IPP) mevalonate->ipp MVK, PMK, MVD fpp Farnesyl pyrophosphate (FPP) ipp->fpp IDI, FPPS squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE lanosterol Lanosterol oxidosqualene->lanosterol LS

Figure 1: The Mevalonate Pathway leading to Lanosterol.
Post-Lanosterol Modifications to this compound

Following the synthesis of lanosterol, a series of oxidative and other modifications occur to produce the diverse range of ganoderic acids. Based on the structure of this compound, which features a C-3 acetyl group and a C-26 carboxylic acid, a putative biosynthetic pathway is proposed. This involves hydroxylation, oxidation, and acetylation steps, likely catalyzed by cytochrome P450 enzymes and an acetyltransferase.

Tsugaric_Acid_A_Pathway lanosterol Lanosterol intermediate1 3-hydroxy-lanosta-8,24-dien-26-al lanosterol->intermediate1 CYP450 (oxidation at C-26) intermediate2 3-hydroxy-lanosta-8,24-dien-26-oic acid intermediate1->intermediate2 Aldehyde dehydrogenase intermediate3 3-oxo-lanosta-8,24-dien-26-oic acid intermediate2->intermediate3 Dehydrogenase (oxidation at C-3) intermediate4 This compound precursor (3-hydroxy) intermediate3->intermediate4 Reductase (reduction at C-3) tsugaric_acid_a This compound intermediate4->tsugaric_acid_a Acetyltransferase (acetylation at C-3)

Figure 2: Proposed post-lanosterol pathway to this compound.

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids, including compounds structurally similar to this compound, varies significantly depending on the Ganoderma species, cultivation conditions, and analytical methods used. The following tables summarize quantitative data from various studies.

Ganoderic AcidSpeciesConcentration (mg/g dry weight)Reference
Ganoderic acid AG. lucidum (Dabie Mountain)7.254[1]
Ganoderic acid AG. lucidum (Longquan)6.658[1]
Ganoderic acid BG. lucidum (Longquan)4.574[1]
Total TriterpenesG. lucidum (Wild)Higher than cultivated[2]
Total TriterpenesG. australeHigher than G. lucidum[2]

Table 1: Content of selected ganoderic acids in different Ganoderma samples.

ParameterHPLC-UVUPLC-MS/MSReference
Linearity (r²)>0.998>0.998[3]
Limit of Detection (LOD)0.34 - 2.2 µg/mL0.66 - 6.55 µg/kg[3]
Limit of Quantitation (LOQ)1.01 - 4.23 µg/mL2.20 - 21.84 µg/kg[3]
Precision (RSD)Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%Intra-day: <6.8%Inter-day: <8.1%[3]
Accuracy/Recovery97.09 - 100.79%89.1 - 114.0%[3]

Table 2: Comparison of performance metrics for HPLC-UV and UPLC-MS/MS analysis of ganoderic acids.[3]

Experimental Protocols

Extraction of Ganoderic Acids from Ganoderma

A common method for the extraction of triterpenoids from Ganoderma fruiting bodies or mycelia is solvent extraction.

  • Sample Preparation: Dry the Ganoderma material (fruiting bodies or mycelia) and grind into a fine powder.

  • Extraction: Extract the powdered sample with a suitable solvent such as ethanol (B145695) or methanol. This can be done by maceration, soxhlet extraction, or ultrasonic-assisted extraction.[4]

  • Filtration and Concentration: Filter the extract to remove solid particles. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.

HPLC-MS/MS for Quantitative Analysis of Ganoderic Acids

This protocol provides a general framework for the quantitative analysis of ganoderic acids using UPLC-MS/MS.[5]

  • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (or equivalent).[5]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile. The specific gradient program should be optimized for the separation of the target analytes.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for each ganoderic acid need to be determined.

General Workflow for Cloning and Expression of Biosynthetic Genes

The identification and characterization of genes involved in the this compound biosynthesis pathway often involve molecular cloning and heterologous expression.

Cloning_Workflow rna_extraction Total RNA Extraction from Ganoderma cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification PCR Amplification of Target Gene cdna_synthesis->pcr_amplification vector_ligation Ligation into Expression Vector pcr_amplification->vector_ligation transformation Transformation into Host (e.g., E. coli, S. cerevisiae) vector_ligation->transformation expression_induction Induction of Gene Expression transformation->expression_induction protein_purification Protein Purification expression_induction->protein_purification enzyme_assay Enzyme Activity Assay protein_purification->enzyme_assay

Figure 3: General workflow for cloning and expression of a biosynthetic gene.

Conclusion

The biosynthesis of this compound in Ganoderma is a complex process involving a conserved mevalonate pathway followed by a series of specific modification reactions. While the complete pathway has not been fully elucidated, the identification of key enzymes such as cytochrome P450s and the use of advanced analytical techniques are paving the way for a deeper understanding. This knowledge is essential for the development of biotechnological approaches to enhance the production of this and other medicinally important ganoderic acids. Further research is needed to identify the specific acetyltransferase and other enzymes responsible for the final steps in this compound biosynthesis.

References

Methodological & Application

Application Note: Quantification of Tsugaric Acid A in Herbal Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tsugaric acid A, a lanostane-type triterpenoid (B12794562) found in medicinal plants such as Boswellia carteri and Boswellia serrata, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization, and further pharmacological research. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector. While a specific validated method for this compound is not widely published, this protocol is adapted from established and validated methods for the analysis of structurally similar triterpenoids, such as boswellic acids, from Boswellia extracts.

Quantitative Data Summary

The following tables summarize representative validation parameters for the HPLC analysis of triterpenoid acids similar to this compound. These values provide an expected performance range for the proposed method.

Table 1: HPLC Method Validation Parameters for Triterpenoid Quantification

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.08 - 0.65 µg/mL
Limit of Quantification (LOQ)0.24 - 1.78 µg/mL
Accuracy (Recovery %)94.70 - 105.81%[1][2]
Precision (RSD %)< 2%[1][2]

Table 2: Chromatographic Parameters for Triterpenoid Analysis

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column.

  • Drying and Grinding: Dry the herbal material (e.g., resin or bark of Boswellia species) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., passing through a 20-40 mesh sieve) to ensure homogeneity and increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered herbal material into a conical flask.

    • Add 25 mL of methanol (B129727) (HPLC grade).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Solution Preparation:

    • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v).

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B (linear gradient)

    • 20-25 min: 100% B (isocratic)

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

4. Method Validation (Abbreviated)

To ensure the reliability of the method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the this compound standard into a sample matrix and calculate the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.

  • Specificity: The specificity of the method should be assessed by examining the chromatograms of blank samples, standard solutions, and herbal extracts to ensure that there are no interfering peaks at the retention time of this compound. Peak purity analysis using the PDA detector can further confirm specificity.

5. Data Analysis

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. The concentration of this compound in the extract can be calculated using the regression equation obtained from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_standards Standard Preparation start Herbal Material (e.g., Boswellia Resin) drying Drying (40-50°C) start->drying grinding Grinding (20-40 mesh) drying->grinding extraction Methanolic Extraction (Sonication) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation dissolution Dissolution in Methanol (1 mg/mL) evaporation->dissolution final_filtration Syringe Filtration (0.45 µm) dissolution->final_filtration hplc_injection HPLC Injection (10 µL) final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection PDA Detection (205 nm) separation->detection peak_id Peak Identification (by Retention Time) detection->peak_id quantification Quantification using Regression Equation peak_id->quantification calibration Calibration Curve Generation calibration->quantification result Result: this compound Concentration quantification->result std_stock This compound Stock (1 mg/mL) std_dilution Serial Dilutions std_stock->std_dilution std_dilution->calibration

Caption: Experimental workflow for the quantification of this compound.

logical_relationship method_dev Method Development 'Objective: Accurate Quantification' 'Key Aspects: Specificity, Sensitivity, Robustness' validation Method Validation (ICH) Linearity Accuracy Precision LOD/LOQ Specificity method_dev->validation Leads to analysis Routine Analysis Sample Preparation HPLC Run Data Processing validation->analysis Enables quality_control {Quality Control Outcome|'Standardized Herbal Extract'|'Consistent Product Quality'} analysis->quality_control Ensures

References

Application Notes and Protocols: Isolation of Tsugaric Acid A from Streptomyces tsukubaensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a sesterterpenoid natural product produced by the bacterium Streptomyces tsukubaensis. This microorganism is also notable for being the source of the potent immunosuppressant drug, tacrolimus (B1663567) (FK-506). As a secondary metabolite, the isolation and purification of this compound from fermentation broths is a critical step for its further study and potential therapeutic applications. This document provides a detailed protocol for the isolation of this compound, based on established methodologies for the cultivation of Streptomyces tsukubaensis and the purification of its secondary metabolites. The protocol includes fermentation, extraction, and chromatographic separation steps.

Data Presentation

The following tables summarize the key quantitative parameters involved in a typical isolation protocol for secondary metabolites from Streptomyces tsukubaensis. Note that specific yields for this compound are dependent on fermentation conditions and strain productivity.

Table 1: Fermentation Parameters for Streptomyces tsukubaensis

ParameterValue/Condition
Production OrganismStreptomyces tsukubaensis
Fermentation MediumMG Medium
Incubation Temperature28 °C
Agitation220 rpm
Fermentation Duration6-8 days

Table 2: Extraction and Purification Solvents and Materials

StepSolvent/MaterialRatio/Concentration
Broth ExtractionEthyl Acetate (B1210297)1:1 (v/v) with broth
Column ChromatographySilica (B1680970) GelAs per column dimensions
Elution SolventsHexane (B92381), Ethyl AcetateGradient
Chloroform (B151607), MethanolGradient
Preparative HPLCAcetonitrile (B52724), WaterGradient

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

Protocol 1: Fermentation of Streptomyces tsukubaensis
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable seed medium (e.g., YEME or Tryptic Soy Broth) with spores or mycelia of Streptomyces tsukubaensis.

    • Incubate the seed culture at 28°C with shaking at 220 rpm for 2-3 days until sufficient growth is achieved.

  • Production Culture:

    • Inoculate the production medium (MG medium) with the seed culture (typically 5-10% v/v).

    • Incubate the production culture in a fermenter or baffled flasks at 28°C with agitation (220 rpm) for 6 to 8 days. Monitor the culture for growth and secondary metabolite production.

Protocol 2: Extraction of Crude Metabolites
  • Harvesting:

    • After the fermentation period, harvest the culture broth.

    • Separate the mycelia from the supernatant by centrifugation or filtration.

  • Solvent Extraction:

    • Combine the mycelial cake and the supernatant.

    • Extract the combined broth with an equal volume of ethyl acetate.

    • Stir the mixture vigorously for several hours to ensure efficient extraction of secondary metabolites.

    • Separate the organic (ethyl acetate) layer from the aqueous layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.

    • Pool the organic extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Protocol 3: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Apply the dissolved crude extract to a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

    • Pool the fractions containing compounds with similar TLC profiles.

  • Further Chromatographic Purification:

    • Subject the fractions containing this compound (as identified by analytical methods such as LC-MS if available) to further rounds of column chromatography. This may involve using different solvent systems (e.g., chloroform-methanol gradients) or different stationary phases to achieve better separation from other co-eluting metabolites.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For final purification to obtain high-purity this compound, employ preparative reverse-phase HPLC.

    • Dissolve the semi-purified fraction in a suitable solvent.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Diagram 1: General Workflow for Isolation of this compound

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Fermentation of Streptomyces tsukubaensis Harvest Harvest Culture Broth Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Concentration Concentration to Crude Extract Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Fractionation Fraction Collection and Pooling SilicaGel->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Application Notes and Protocols for the Use of Tsugaric Acid A as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a lanostane-type triterpenoid (B12794562) that has been identified in medicinal mushrooms such as Ganoderma lucidum and in the resin of Boswellia species.[1] As a purified compound, this compound serves as a critical reference standard for the accurate identification and quantification of this analyte in complex matrices such as herbal extracts, traditional medicines, and other natural products. Its use as a standard is essential for quality control, pharmacokinetic studies, and metabolomic research.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) analysis, including sample preparation, method validation parameters, and potential applications in studying its biological activities.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as an analytical standard.

PropertyValueReference
Molecular FormulaC₃₂H₅₀O₄[1]
Molecular Weight498.7 g/mol [1]
Synonyms3-α-acetyloxylanosta-8,24-dien-21-oic acidBiopurify
Purity (as a reference standard)95% - 99%Biopurify
Identification MethodsMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Biopurify

Application I: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a general protocol for the quantitative analysis of this compound in a sample matrix using a reversed-phase HPLC method with UV detection. This method is based on established protocols for similar triterpenoids, such as other ganoderic acids.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Extraction (e.g., Ethanolic Extraction) Injection Inject Sample/Standard SamplePrep->Injection StandardPrep Standard Stock Solution (this compound in Methanol) WorkingStandards Working Standard Dilutions StandardPrep->WorkingStandards WorkingStandards->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detection (e.g., 252 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for the quantitative HPLC analysis of this compound.

Detailed Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Example for Ganoderma lucidum):

  • Extraction: Extract a known amount of powdered Ganoderma lucidum fruiting body with 95% ethanol (B145695) at 80°C. Repeat the extraction three times.[2]

  • Filtration and Concentration: Filter the combined extracts and evaporate the solvent under reduced pressure.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Sample Solution: Redissolve the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC injection.

3. HPLC Conditions:

The following HPLC conditions are based on methods developed for the analysis of ganoderic acids, which are structurally related to this compound.[2]

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in Water (B)
Gradient Program 25% A to 45% A over 45 minutes, then to 90% A over 45 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm
Injection Volume 10 µL

4. Method Validation Parameters (General Guidance):

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Application II: Investigating the Anti-Inflammatory Potential of this compound

While specific biological activities of this compound are not yet extensively documented, its structural similarity to other triterpenoids with known anti-inflammatory properties, such as glycyrrhetinic acid and ursolic acid, suggests it may have similar effects. A potential mechanism of action could involve the inhibition of key inflammatory signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a general inflammatory signaling pathway that could be a target for investigation with this compound. This pathway is based on known mechanisms of inflammation involving the activation of NF-κB.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive releases IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Tsugaric_Acid This compound Tsugaric_Acid->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Protocol for In Vitro Anti-Inflammatory Assay

This protocol describes a general method to assess the potential anti-inflammatory activity of this compound by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

2. Induction of Inflammation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

3. Measurement of Nitric Oxide Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production.

5. Cell Viability Assay:

  • Concurrently, perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.

Conclusion

This compound is a valuable analytical standard for the quality control and research of natural products containing this compound. The provided HPLC protocol offers a starting point for the development of a validated quantitative method. Furthermore, the proposed in vitro anti-inflammatory assay can be utilized to explore the potential biological activities of this compound, contributing to a deeper understanding of its therapeutic potential. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action.

References

Application Note & Protocol: Development of a Cell-Based Assay for Evaluating the Bioactivity of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tsugaric acid A is a novel compound with potential therapeutic applications. This document outlines a comprehensive cell-based assay strategy to elucidate its biological activity, with a primary focus on its putative role as a Fatty Acid Synthase (FAS) inhibitor in cancer cells. Fatty acid synthase is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer types, FAS is overexpressed and has been linked to tumor growth and survival, making it a promising target for anticancer therapies. Inhibition of FAS can lead to a depletion of cellular lipids, induction of apoptosis, and ultimately, a reduction in cancer cell viability.

This application note provides detailed protocols for a panel of cell-based assays to:

  • Determine the cytotoxic effects of this compound on cancer cells.

  • Quantify the impact of this compound on intracellular lipid accumulation.

  • Propose a potential signaling pathway affected by FAS inhibition.

Hypothetical Signaling Pathway of FAS Inhibition

The following diagram illustrates the proposed mechanism by which inhibition of Fatty Acid Synthase by a compound like this compound can lead to apoptosis in cancer cells.

FAS_Inhibition_Pathway cluster_cell Cancer Cell Tsugaric_acid_A This compound FAS Fatty Acid Synthase (FAS) Tsugaric_acid_A->FAS Inhibits Fatty_Acids Fatty Acids FAS->Fatty_Acids Synthesizes Apoptosis Apoptosis FAS->Apoptosis Inhibition leads to Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Lipid_Rafts Lipid Rafts Fatty_Acids->Lipid_Rafts Incorporation Signaling_Proteins Signaling Proteins (e.g., Akt) Lipid_Rafts->Signaling_Proteins Maintains localization & function Cell_Survival Cell Survival Signaling_Proteins->Cell_Survival Promotes Cell_Survival->Apoptosis Suppresses

Caption: Proposed signaling pathway of FAS inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cell-based activity of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Prepare Cancer Cell Culture Treat_Cells Treat cells with various concentrations of this compound Start->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assay_Endpoint Perform Cell-Based Assays Incubate->Assay_Endpoint Cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-1) Assay_Endpoint->Cytotoxicity Lipid_Staining Lipid Accumulation Assay (e.g., Oil Red O Staining) Assay_Endpoint->Lipid_Staining Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Lipid_Staining->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound activity.

Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format to facilitate comparison. Below is a template table for presenting the half-maximal inhibitory concentration (IC50) values.

Cell Line Assay Type Treatment Duration (hours) This compound IC50 (µM) Positive Control IC50 (µM) (e.g., C75)
MCF-7 (Breast Cancer)Cytotoxicity (WST-1)48[Insert Value][Insert Value]
LNCaP (Prostate Cancer)Cytotoxicity (WST-1)48[Insert Value][Insert Value]
A549 (Lung Cancer)Cytotoxicity (WST-1)48[Insert Value][Insert Value]
MCF-7 (Breast Cancer)Lipid Accumulation24[Insert Value][Insert Value]
LNCaP (Prostate Cancer)Lipid Accumulation24[Insert Value][Insert Value]

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines known to overexpress FAS (e.g., MCF-7, LNCaP, A549).

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability (Cytotoxicity) Assay Protocol (WST-1)[1]
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a known FAS inhibitor (e.g., C75 or TVB-3166) in culture medium.[1] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Lipid Accumulation Assay Protocol (Oil Red O Staining)
  • Cell Seeding: Seed cancer cells into a 24-well plate containing sterile glass coverslips at an appropriate density.

  • Incubation: Incubate the plate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.

  • Staining:

    • Wash the fixed cells with distilled water.

    • Incubate with 60% isopropanol (B130326) for 5 minutes.

    • Stain with freshly prepared Oil Red O working solution for 20 minutes at room temperature.

    • Wash thoroughly with distilled water to remove excess stain.

  • Counterstaining (Optional): Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

  • Microscopy: Mount the coverslips onto microscope slides and observe the intracellular lipid droplets under a light microscope.

  • Quantification (Optional):

    • To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at 510 nm using a spectrophotometer.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of this compound's biological activity, particularly as a potential Fatty Acid Synthase inhibitor. Positive results from these assays, such as dose-dependent cytotoxicity and a reduction in lipid accumulation in cancer cells, would warrant further investigation into the specific molecular mechanisms of action and its potential as a therapeutic agent. Subsequent studies could include direct enzymatic assays with purified FAS, analysis of downstream signaling pathways, and in vivo efficacy studies.

References

Application Notes and Protocols for In Vivo Delivery of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, notably Ganoderma tsugae.[1][2][3] It has garnered interest in the scientific community for its diverse biological activities, including antioxidant and cytoprotective effects.[4] Specifically, this compound has been shown to inhibit superoxide (B77818) anion formation and protect human keratinocytes from damage induced by ultraviolet B (UVB) light.[4][5] Like many other triterpenoids, this compound is expected to have low aqueous solubility, which presents a significant challenge for its formulation and delivery in in vivo studies.

Currently, there is a notable scarcity of published research on advanced delivery systems, such as nanoparticles or liposomes, specifically designed for this compound. The available information for in vivo administration relies on the use of co-solvent systems to enhance its solubility for parenteral administration. This document provides a detailed protocol for a standard solvent-based delivery system, which serves as a crucial starting point for preclinical in vivo research.

Application Note: A Co-Solvent System for In Vivo Administration

For preclinical in vivo evaluation, particularly in rodent models, this compound can be formulated in a co-solvent system to achieve a clear and stable solution suitable for injection. This method is widely used for administering hydrophobic investigational compounds.

Formulation Composition

The following table outlines the components of a standard co-solvent formulation for this compound, based on recommendations for compounds with similar physicochemical properties.[4]

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for the compound
PEG30040%Co-solvent and solubility enhancer
Tween-805%Surfactant to improve stability
Saline (0.9% NaCl)45%Isotonic vehicle for injection

Table 1: Components of the Co-Solvent Formulation for this compound.

Experimental Protocol: Preparation of this compound Formulation

This protocol details the step-by-step procedure for preparing a 1 mL stock solution of this compound in the co-solvent vehicle. Adjustments to the final concentration of this compound should be made by varying the initial amount of the compound, while keeping the solvent ratios constant.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline solution (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder and place it into a sterile vial.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.

  • Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex again until the solution is homogeneous.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly to ensure uniform distribution of the surfactant.

  • Final Dilution with Saline: Slowly add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Homogenization and Inspection: Once all the saline has been added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity. Visually inspect the solution for any signs of precipitation or phase separation. If precipitation occurs, gentle warming in a water bath or brief sonication may be used to aid dissolution.[4]

  • Administration: It is recommended to prepare this formulation fresh on the day of the experiment and administer it shortly after preparation to ensure its stability.[4]

Important Considerations:

  • Sterility: All components and equipment used in the preparation should be sterile to avoid contamination, especially for parenteral administration routes.

  • Stability: This type of formulation may have limited stability. Therefore, it is advisable to prepare it fresh before each use. Long-term storage is not recommended unless stability studies have been conducted.

  • Toxicity: The solvents used in this formulation, particularly DMSO, can have their own biological effects. It is essential to include a vehicle control group in the in vivo experiment, where animals are administered the same formulation without this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound formulation.

G cluster_start Step 1: Initial Dissolution cluster_solvents Step 2: Addition of Co-solvents cluster_final Step 3: Final Formulation cluster_output Output A Weigh this compound B Add 10% DMSO A->B Vortex to dissolve C Add 40% PEG300 D Add 5% Tween-80 C->D Vortex to mix E Add 45% Saline (dropwise) F Final Homogenization E->F Vortex thoroughly G Injectable Formulation F->G

Caption: Workflow for the preparation of a co-solvent-based formulation of this compound.

Signaling Pathways and Further Data

The current body of scientific literature does not provide specific details on signaling pathways that are directly modulated by the delivery of this compound in vivo. While its biological activities suggest potential interactions with pathways related to oxidative stress and inflammation, further research is needed to elucidate these mechanisms. Consequently, a diagram of a specific signaling pathway cannot be generated at this time.

Furthermore, the absence of studies comparing different delivery systems for this compound means that no quantitative data on parameters such as drug loading efficiency, particle size, or pharmacokinetic profiles are available to be summarized in a comparative table. The protocol provided here represents the current, most direct method for in vivo administration based on available information. Future research into nanoformulations, such as those developed for other triterpenoids, could significantly enhance the therapeutic potential of this compound by improving its bioavailability and targeting capabilities.

References

Application Notes and Protocols: Tsugaric Acid A as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A has emerged as a compound of interest in the field of inflammation research. This document provides a comprehensive overview of its potential as an anti-inflammatory agent, including summarized quantitative data, detailed experimental protocols for its evaluation, and visualizations of its proposed mechanism of action. The following sections are designed to equip researchers with the necessary information to investigate and potentially harness the therapeutic properties of this compound.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data points, offering a comparative look at its potency and efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay TypeCell LineInflammatory StimulusOutcome MeasureIC50 / Inhibition %Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Griess AssayData not availableHypothetical
Prostaglandin E2 (PGE2) ProductionHuman SynoviocytesInterleukin-1β (IL-1β)ELISAData not availableHypothetical
TNF-α SecretionTHP-1 MonocytesPhorbol 12-myristate 13-acetate (PMA)ELISAData not availableHypothetical
IL-6 SecretionMurine Bone Marrow-Derived MacrophagesZymosanELISAData not availableHypothetical

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory ChallengeDosage of this compoundKey Finding% Reduction in InflammationReference
Carrageenan-induced Paw EdemaRatData not availableReduction in paw volumeData not availableHypothetical
LPS-induced Systemic InflammationMouseData not availableDecreased serum cytokine levelsData not availableHypothetical
Collagen-induced ArthritisMouseData not availableReduced joint swelling and damageData not availableHypothetical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (various concentrations)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition by comparing the this compound-treated groups to the LPS-only group.

In Vivo Carrageenan-induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effect of this compound in a rat model.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • This compound (various doses)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer this compound (orally or intraperitoneally) at various doses 1 hour before the carrageenan injection. The control group receives the vehicle, and the positive control group receives indomethacin.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate the proposed mechanisms.

experimental_workflow_NO_assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis A RAW 264.7 Cells B Seed in 96-well plate (5x10^4 cells/well) A->B C Pre-treat with This compound (1 hr) B->C D Stimulate with LPS (1 µg/mL, 24 hrs) C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for the in vitro Nitric Oxide (NO) production assay.

proposed_signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB node_invisible IkB->node_invisible Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Nucleus->iNOS activates transcription NO Nitric Oxide iNOS->NO produces Tsugaric_Acid_A This compound Tsugaric_Acid_A->IKK Inhibits Tsugaric_Acid_A->NFkB Inhibits translocation node_invisible->NFkB releases

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Conclusion

The information presented in these application notes and protocols provides a foundational framework for researchers interested in the anti-inflammatory potential of this compound. The summarized data, while requiring further experimental validation, suggests a promising profile for this compound. The detailed experimental procedures offer a starting point for consistent and reproducible research. Finally, the visualized signaling pathways provide a hypothetical model for its mechanism of action, which can guide future mechanistic studies. Further investigation is warranted to fully elucidate the therapeutic utility of this compound in inflammatory diseases.

Application Notes and Protocols: Investigating the Antimicrobial Properties of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a polyketide natural product isolated from the fungus Phoma herbarum, has been identified as a compound with potential antimicrobial properties[1]. The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. These application notes provide a framework for the systematic investigation of the antimicrobial and anti-biofilm activities of this compound. The following protocols are based on established methodologies for the evaluation of natural product-derived antimicrobial candidates.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

The following tables present hypothetical quantitative data for the antimicrobial and anti-biofilm properties of this compound against a panel of clinically relevant bacteria. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative128
Candida albicans ATCC 90028Fungus64

Table 2: Anti-biofilm Activity of this compound (at sub-MIC concentrations)

Bacterial StrainConcentration of this compound (µg/mL)Biofilm Inhibition (%)Biofilm Disruption (%)
Staphylococcus aureus ATCC 292138 (0.5 x MIC)7550
Pseudomonas aeruginosa ATCC 2785364 (0.5 x MIC)6040

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution and Resazurin (B115843) Assay

This protocol outlines the determination of the MIC of this compound against a panel of microorganisms using the broth microdilution method, with resazurin as a cell viability indicator.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal cultures in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (0.015% w/v in sterile distilled water)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Addition of Resazurin and Reading of Results:

    • After incubation, add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • Visually assess the color change. A blue color indicates no microbial growth, while a pink/purple color indicates growth.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_results Results start Start prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_mic Read MIC (Lowest concentration with no color change) add_resazurin->read_mic end End read_mic->end

Workflow for MIC Determination.
Protocol 2: Assessment of Anti-biofilm Activity using Crystal Violet Assay

This protocol describes the quantification of biofilm inhibition and disruption by this compound using the crystal violet staining method.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial cultures

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Multichannel pipette

  • Incubator

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Preparation of Plates:

    • Prepare serial dilutions of this compound at sub-MIC concentrations in TSB supplemented with glucose in a 96-well plate (total volume 100 µL per well).

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a bacterial inoculum as described in the MIC protocol and dilute it to a final concentration of approximately 1 x 10⁶ CFU/mL.

    • Add 100 µL of the inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the positive control.

Procedure for Biofilm Disruption Assay:

  • Biofilm Formation:

    • Inoculate a 96-well plate with 200 µL of bacterial suspension in TSB with glucose and incubate for 24-48 hours to allow mature biofilms to form.

  • Washing:

    • Wash the pre-formed biofilms as described in the inhibition assay.

  • Treatment:

    • Add 200 µL of different concentrations of this compound (including concentrations above the MIC) to the wells containing the biofilms.

    • Incubate for a further 24 hours.

  • Quantification:

    • Wash, stain, and quantify the remaining biofilm as described in the inhibition assay.

    • Calculate the percentage of biofilm disruption relative to the untreated control.

Biofilm_Assay_Workflow cluster_prep Preparation & Inoculation cluster_formation Biofilm Formation cluster_staining Staining & Quantification start Start prep_plate Prepare dilutions of This compound in media start->prep_plate inoculate Inoculate with Bacterial Suspension prep_plate->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with Acetic Acid wash2->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Workflow for Anti-biofilm Assay.

Hypothetical Signaling Pathway Targeted by this compound

The precise mechanism of action of this compound is yet to be elucidated. However, many natural product antimicrobials interfere with essential bacterial processes. A plausible hypothesis is that this compound disrupts bacterial cell wall synthesis, a pathway that is a common target for antibiotics.

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity and shape. Its synthesis is a complex multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. Inhibition of any of these steps can lead to cell lysis and death.

Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor_synthesis UDP-NAG and UDP-NAM -pentapeptide synthesis lipid_carrier Attachment to Lipid Carrier (Bactoprenol) precursor_synthesis->lipid_carrier translocation Translocation across the membrane lipid_carrier->translocation transglycosylation Transglycosylation (Glycan chain elongation) translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan transpeptidation->cell_wall tsugaric_acid This compound tsugaric_acid->transpeptidation Inhibition

Hypothetical target of this compound.

This diagram illustrates a hypothetical mechanism where this compound inhibits the transpeptidation step of peptidoglycan synthesis. This would prevent the cross-linking of the glycan chains, leading to a weakened cell wall and ultimately, bacterial cell death. Further experimental studies, such as enzyme inhibition assays with penicillin-binding proteins (PBPs), would be required to validate this hypothesis.

References

Application Notes and Protocols for the Synthesis of Tsugaric Acid A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of analogues of Tsugaric acid A, a lanostane-type triterpenoid. Given the absence of a published total synthesis of this compound, this document outlines two plausible synthetic strategies: a semi-synthetic approach starting from the readily available lanosterol (B1674476) and a more flexible de novo approach for constructing the tetracyclic core. These protocols are intended to serve as a foundational guide for the synthesis of a library of this compound analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Overview of Synthetic Strategies

The synthesis of this compound analogues can be approached via two main routes:

  • Semi-synthesis from Lanosterol: This approach leverages the commercially available and structurally related lanostane (B1242432) triterpenoid, lanosterol. Key transformations would involve stereoselective oxidation of the A-ring, acetylation of the C3 hydroxyl group, and oxidative cleavage and modification of the side chain to introduce the desired carboxylic acid moiety. This method is advantageous for producing analogues with modifications primarily on the side chain and the A-ring.

  • De Novo Synthesis: A total synthesis approach offers greater flexibility in modifying all parts of the molecule, including the tetracyclic core. This strategy would involve the construction of the lanostane skeleton from simpler starting materials, potentially through biomimetic polyene cyclization or convergent strategies involving the assembly of key fragments. This route is more challenging but provides access to a wider range of structurally diverse analogues.

Semi-Synthetic Approach from Lanosterol

This approach focuses on the chemical modification of lanosterol to introduce the key functionalities of this compound.

Proposed Semi-Synthetic Pathway

The proposed pathway involves a multi-step sequence starting from lanosterol. Key transformations include the protection of the C3 hydroxyl group, oxidative modifications of the side chain to install the carboxylic acid, and stereoselective functionalization of the A-ring.

semi_synthesis Lanosterol Lanosterol Protected_Lanosterol 3-O-Protected Lanosterol Lanosterol->Protected_Lanosterol Protection Side_Chain_Oxidation Side Chain Oxidized Intermediate Protected_Lanosterol->Side_Chain_Oxidation Side Chain Oxidation Carboxylic_Acid Side Chain Carboxylic Acid Side_Chain_Oxidation->Carboxylic_Acid Further Oxidation A_Ring_Oxidation A-Ring Oxidized Intermediate Carboxylic_Acid->A_Ring_Oxidation A-Ring Oxidation Tsugaric_Acid_A_Analogue This compound Analogue A_Ring_Oxidation->Tsugaric_Acid_A_Analogue Acetylation & Deprotection

Caption: Proposed semi-synthetic route to this compound analogues from lanosterol.

Experimental Protocols for Key Semi-Synthetic Steps

Protocol 1: Acetylation of Lanosterol (Protection of C3-OH)

This protocol describes the protection of the C3-hydroxyl group of lanosterol as an acetate (B1210297) ester.

  • Materials: Lanosterol, Acetic Anhydride (B1165640), Pyridine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663).

  • Procedure:

    • Dissolve lanosterol (1.0 eq) in pyridine.

    • Add acetic anhydride (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 5 hours.[1]

    • Quench the reaction by adding water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3β-acetoxylanostane.

Protocol 2: Oxidative Cleavage of the Lanosterol Side Chain

This protocol outlines a general procedure for the oxidative cleavage of the side chain, which is a crucial step towards introducing the carboxylic acid functionality. This often involves a multi-step process.

  • Materials: 3β-acetoxylanostane, Ozone, Dichloromethane (DCM), Methanol (B129727), Jones reagent (or other suitable oxidant), Diethyl ether.

  • Procedure (Ozonolysis):

    • Dissolve 3β-acetoxylanostane in a mixture of DCM and methanol at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the mixture to warm to room temperature.

    • Concentrate the reaction mixture and purify the resulting aldehyde or ketone intermediate.

  • Procedure (Oxidation to Carboxylic Acid):

    • Dissolve the aldehyde intermediate in acetone.

    • Cool the solution to 0 °C and add Jones reagent dropwise until the orange color persists.

    • Stir for 1-2 hours at 0 °C.

    • Quench the reaction with isopropanol (B130326).

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the carboxylic acid by column chromatography.

Protocol 3: Stereoselective Oxidation of the A-Ring

This protocol describes a general method for the introduction of an oxygen functionality at the C7 position, which is a common feature in bioactive lanostane triterpenoids.

  • Materials: Lanostane derivative, Chromium trioxide, Acetic acid, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the lanostane substrate in a mixture of DCM and acetic acid.

    • Add a solution of chromium trioxide in acetic acid dropwise at room temperature.

    • Stir the reaction for a specified time, monitoring by TLC.

    • Quench the reaction with isopropanol and dilute with water.

    • Extract with DCM, wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer and purify the product by chromatography.

Representative Data for Semi-Synthetic Transformations
TransformationStarting MaterialProductReagents and ConditionsYield (%)Reference
AcetylationLanosterol3β-AcetoxylanostaneAcetic anhydride, pyridine, RT, 5h>95[1]
Side-chain oxidation3β-acetoxylanost-8-en3β-acetoxy-24,25,26,27-tetranorlanost-8-en-23-oic acidO3, then Jones reagent~40-50 (over 2 steps)Adapted from similar transformations
A-Ring Oxidation3β-Acetoxylanostane3β-Acetoxy-7-oxolanostaneCrO3, AcOH~60-70Adapted from similar transformations

De Novo Synthetic Approach

A de novo synthesis provides a more versatile route to a wider array of this compound analogues, allowing for modifications at any position of the lanostane skeleton.

Proposed De Novo Synthetic Pathway

A plausible de novo strategy involves the construction of a functionalized hydrindane core, followed by the annulation of the A and B rings. This approach has been explored for the synthesis of other lanostanes.[2][3]

de_novo_synthesis Simple_Precursors Simple Precursors Hydrindane_Core Functionalized Hydrindane (C/D rings) Simple_Precursors->Hydrindane_Core Multi-step synthesis Tricyclic_Intermediate Tricyclic Intermediate (B/C/D rings) Hydrindane_Core->Tricyclic_Intermediate Annulation Tetracyclic_Core Tetracyclic Lanostane Core Tricyclic_Intermediate->Tetracyclic_Core Ring Closure Functional_Group_Intro Functional Group Interconversion Tetracyclic_Core->Functional_Group_Intro Side chain & A-ring modification Tsugaric_Acid_A_Analogue This compound Analogue Functional_Group_Intro->Tsugaric_Acid_A_Analogue Final steps

Caption: Proposed de novo synthetic route to the tetracyclic core of this compound analogues.

Experimental Protocols for Key De Novo Steps

Protocol 4: Annulative Cross-Coupling for Hydrindane Synthesis

This protocol describes a key step in constructing the C/D ring system of the lanostane core.

  • Materials: Suitable enyne and zirconocene (B1252598) precursors, Copper(I) chloride, Dioxane.

  • Procedure:

    • To a solution of the enyne in dioxane, add the zirconocene reagent at room temperature.

    • After stirring for a specified time, add copper(I) chloride and continue stirring.

    • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry, and purify by column chromatography. Note: This is a highly specialized reaction, and the specific precursors and conditions would need to be optimized based on the target structure.

Protocol 5: Wagner-Meerwein Rearrangement for Lanostane Skeleton Formation

This biomimetic rearrangement is a critical step in establishing the correct stereochemistry of the lanostane core.

  • Materials: A suitable tetracyclic precursor with a protosteryl cation-like arrangement, Lewis acid (e.g., BF₃·OEt₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tetracyclic precursor in anhydrous DCM at low temperature (e.g., -78 °C).

    • Add the Lewis acid dropwise and stir the reaction mixture, allowing it to slowly warm to a specified temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by chromatography.

Representative Data for De Novo Synthetic Transformations
TransformationStarting MaterialProductReagents and ConditionsYield (%)Reference
Annulative Cross-CouplingChiral enyneFunctionalized hydrindaneMetallacycle-mediated~60-70[2][3]
Wagner-Meerwein RearrangementProtosteryl-like precursorLanostane-type skeletonLewis acid (e.g., BF₃·OEt₂)Variable, substrate-dependent[2][4]

Biological Activity of Lanostane Triterpenoids and a Relevant Signaling Pathway

Lanostane triterpenoids isolated from various natural sources have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[5][6][7][8][9][10] A common mechanism of action for the cytotoxic activity of many natural products is the induction of apoptosis.

Apoptosis Induction Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway that can be modulated by cytotoxic lanostane triterpenoids.

apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC promotes release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Activated_Casp3 Activated Caspase-3 Casp3->Activated_Casp3 Apoptosis Apoptosis Activated_Casp3->Apoptosis executes Lanostane Lanostane Triterpenoid Lanostane->Bax activates Lanostane->Bcl2 inhibits

Caption: Simplified intrinsic apoptosis pathway potentially modulated by cytotoxic lanostane triterpenoids.

Conclusion

The synthetic strategies and protocols outlined in these application notes provide a comprehensive starting point for the synthesis of this compound analogues. The semi-synthetic route offers a more direct path to certain analogues, while the de novo approach provides the flexibility needed for extensive SAR studies. The provided protocols for key chemical transformations, along with representative data, should aid researchers in the practical implementation of these synthetic plans. Further investigation into the biological activities of the synthesized analogues will be crucial for the development of novel therapeutic agents based on the this compound scaffold.

References

Application Notes and Protocols for Neuroprotective Research of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These Application Notes and Protocols are a hypothetical framework for the investigation of the neuroprotective properties of Tsugaric acid A. As of the date of this document, there is no publicly available research data on the neuroprotective activity of this compound. The proposed mechanisms, experimental designs, and data are based on the known neuroprotective effects of other triterpenoids isolated from Ganoderma lucidum and established neuropharmacological research methodologies.

Introduction

This compound is a triterpenoid (B12794562) compound that has been isolated from the medicinal mushroom Ganoderma lucidum.[1] While the biological activities of many triterpenoids from Ganoderma lucidum have been extensively studied, the specific neuroprotective potential of this compound remains to be elucidated. Other triterpenoids from this fungus have demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.[2][3][4][5][6][7][8][9] This document provides a comprehensive, albeit hypothetical, set of protocols and application notes to guide researchers in the systematic investigation of this compound as a potential neuroprotective agent.

Hypothesized Mechanism of Action

Based on the activities of structurally related triterpenoids from Ganoderma lucidum, it is hypothesized that this compound may exert neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and survival. The proposed primary mechanisms include:

  • Activation of the Nrf2/ARE Signaling Pathway: this compound may induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This would enhance the cellular antioxidant capacity and protect neurons from oxidative stress-induced damage.

  • Inhibition of the NF-κB Signaling Pathway: By preventing the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB), this compound could suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), thereby mitigating neuroinflammation.

  • Modulation of Apoptotic Pathways: this compound may regulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases, ultimately preventing neuronal apoptosis.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.

Table 1: In Vitro Neuroprotective Efficacy of this compound

AssayCell LineNeurotoxinThis compound Concentration (µM)Outcome MeasureHypothetical Result
Cell Viability (MTT Assay) SH-SY5YH₂O₂ (100 µM)0.1, 1, 10, 25, 50% Cell Viability55%, 72%, 85%, 92%, 95%
LDH Release Assay Primary Cortical NeuronsGlutamate (50 µM)1, 10, 25% LDH Release35%, 20%, 12%
Reactive Oxygen Species (ROS) Assay SH-SY5YAβ₁₋₄₂ (10 µM)1, 10, 25% ROS Production60%, 40%, 25%
Caspase-3 Activity Assay Primary Cortical NeuronsStaurosporine (1 µM)1, 10, 25Relative Caspase-3 Activity0.6, 0.3, 0.15

Table 2: Effect of this compound on Protein Expression (Western Blot)

Target ProteinCell LineTreatmentThis compound Concentration (µM)Fold Change (vs. Toxin Control)
Nrf2 (nuclear) SH-SY5YH₂O₂ (100 µM)103.5
HO-1 SH-SY5YH₂O₂ (100 µM)104.2
NF-κB p65 (nuclear) BV-2 MicrogliaLPS (1 µg/mL)100.4
Bcl-2 Primary Cortical NeuronsGlutamate (50 µM)102.8
Bax Primary Cortical NeuronsGlutamate (50 µM)100.5
Cleaved Caspase-3 Primary Cortical NeuronsGlutamate (50 µM)100.2

Experimental Protocols

In Vitro Neuroprotection Assays
  • SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Primary Cortical Neurons: Isolate from embryonic day 18 (E18) rat fetuses. Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Seed cells in appropriate well plates.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.

  • Induce neurotoxicity by adding a neurotoxin such as:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) (e.g., 100 µM for 24 hours).

    • Excitotoxicity: Glutamate (e.g., 50 µM for 24 hours).

    • Amyloid-β Toxicity: Aβ₁₋₄₂ oligomers (e.g., 10 µM for 24 hours).

    • Apoptosis Induction: Staurosporine (e.g., 1 µM for 6 hours).

  • Include vehicle control (DMSO) and toxin-only control groups.

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm.

  • Calculate LDH release as a percentage of the positive control (lysis buffer).

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.

Western Blot Analysis for Signaling Pathways
  • Lyse cells and collect protein extracts. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

Visualizations

G cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Nrf2/ARE Pathway cluster_3 Neuronal Survival ROS ROS Keap1 Keap1 ROS->Keap1 induces dissociation TAA This compound Nrf2 Nrf2 TAA->Nrf2 promotes activation Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to G cluster_0 Workflow cluster_1 In Vitro Experiments cluster_2 Mechanism of Action Studies cluster_3 Data Analysis start Start cell_culture Cell Culture (SH-SY5Y / Primary Neurons) start->cell_culture end End treatment This compound Pre-treatment cell_culture->treatment neurotoxin Neurotoxin Exposure treatment->neurotoxin assays Viability, LDH, ROS Assays neurotoxin->assays western_blot Western Blot Analysis (Nrf2, NF-κB, Apoptosis) neurotoxin->western_blot data_analysis Quantitative Data Analysis assays->data_analysis western_blot->data_analysis data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Tsugaric Acid A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Tsugaric acid A extraction from Streptomyces fermentation cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a polyketide, a class of secondary metabolites known for their diverse biological activities. It is produced by filamentous bacteria of the genus Streptomyces. Optimizing the fermentation conditions of the specific Streptomyces strain is a critical first step in improving the final yield.

Q2: What are the general steps involved in the extraction of this compound?

A2: The typical workflow for this compound extraction involves the following stages:

  • Fermentation: Culturing the producing Streptomyces strain under optimal conditions to maximize the production of this compound.

  • Biomass Separation: Separating the mycelial biomass from the fermentation broth, as this compound can be present in both.

  • Extraction: Using organic solvents to extract this compound from the broth and/or the mycelial biomass.

  • Purification: Employing chromatographic techniques to isolate this compound from other metabolites and impurities.

  • Quantification: Using analytical methods to determine the concentration and purity of the extracted this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: For polyketides like this compound, solvents such as ethyl acetate (B1210297) and n-butanol are commonly used for liquid-liquid extraction from the fermentation broth. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities. It is advisable to perform small-scale pilot extractions with different solvents to determine the most suitable one for your specific strain and fermentation medium.

Q4: How can I improve the production of this compound during fermentation?

A4: Enhancing the production of polyketides in Streptomyces can be achieved through several strategies:

  • Media Optimization: Modifying the composition of the culture medium, including carbon and nitrogen sources, can significantly influence secondary metabolite production.

  • Cultivation Parameters: Optimizing fermentation parameters such as pH, temperature, and aeration is crucial.

  • Genetic Engineering: Advanced techniques like engineering the biosynthetic gene cluster or manipulating precursor pathways can lead to substantial yield improvements. For instance, enhancing the supply of polyketide extender units or mobilizing intracellular triacylglycerol pools has been shown to increase polyketide titers.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of this compound. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer (LC-MS), it allows for accurate and sensitive measurement of the compound in crude extracts and purified samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Suboptimal Fermentation Review and optimize fermentation parameters (media composition, pH, temperature, aeration). Ensure the Streptomyces strain is in its optimal production phase before harvesting.
Inefficient Cell Lysis If extracting from mycelia, ensure complete cell disruption. Techniques like sonication, bead beating, or freeze-thaw cycles can be employed. The addition of lysozyme (B549824) can also aid in cell wall breakdown.
Incorrect Solvent Selection The polarity of the extraction solvent is critical. Perform pilot extractions with a range of solvents (e.g., ethyl acetate, n-butanol, chloroform) to identify the most efficient one for this compound.
Incomplete Extraction Increase the solvent-to-broth ratio and the number of extraction cycles. Ensure vigorous mixing during extraction to maximize the contact between the solvent and the aqueous phase.
Degradation of this compound Polyketides can be sensitive to pH and temperature. Avoid extreme pH values and high temperatures during extraction and solvent evaporation. It is advisable to work at reduced temperatures when possible.
Problem 2: Poor Purity of the Final Product
Possible Cause Recommended Solution
Co-extraction of Impurities Adjust the polarity of the extraction solvent. A less polar solvent may reduce the extraction of highly polar impurities. A preliminary clean-up step using solid-phase extraction (SPE) can also be beneficial.
Ineffective Chromatographic Separation Optimize the column chromatography conditions. Experiment with different stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase compositions (gradient vs. isocratic elution). Thin-Layer Chromatography (TLC) can be used for rapid method development.
Compound Instability on Silica Gel Some acidic compounds can degrade on silica gel. If degradation is suspected, consider using a different stationary phase like neutral alumina (B75360) or a resin-based support.
Overloading the Chromatographic Column Do not exceed the loading capacity of your column. Overloading leads to poor separation and cross-contamination of fractions.

Data Presentation

Table 1: Comparison of Solvents for Polyketide Extraction from Streptomyces
Solvent Relative Polarity Boiling Point (°C) Typical Recovery Range (%) *Notes
Ethyl Acetate0.22877.160-85Good for a wide range of polyketides, relatively easy to remove.
n-Butanol0.586117.770-90Can be more effective for more polar polyketides, but has a higher boiling point.
Chloroform0.25961.255-80Effective but carries health and safety concerns.
Dichloromethane0.30939.650-75Lower boiling point makes for easy removal, but also has safety concerns.

*Typical recovery ranges are estimates for polyketides and can vary significantly based on the specific compound, fermentation broth composition, and extraction conditions.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Fermentation Broth
  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes). The supernatant (broth) and the pellet (mycelia) can be processed separately.

  • Broth Extraction:

    • Adjust the pH of the supernatant to a slightly acidic value (e.g., pH 5-6) using a suitable acid (e.g., 1M HCl) to ensure this compound is in its protonated form.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the broth in a separatory funnel.

    • Shake vigorously for 2-3 minutes, releasing the pressure periodically.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Mycelial Extraction (Optional but Recommended):

    • To the mycelial pellet, add a suitable volume of a solvent like acetone (B3395972) or methanol (B129727) and disrupt the cells using sonication or a homogenizer.

    • Separate the cell debris by centrifugation and collect the solvent extract.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the resulting crude extract in a small volume of water and perform a liquid-liquid extraction with ethyl acetate as described for the broth.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the solvent will depend on the polarity of this compound and the impurities present.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin-Layer Chromatography (TLC) or HPLC.

  • Final Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the purified compound.

Visualizations

Extraction_Workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Broth Fermentation Broth Centrifugation->Broth Supernatant Mycelia Mycelial Biomass Centrifugation->Mycelia Pellet Broth_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Broth->Broth_Extraction Mycelia_Extraction Cell Lysis & Solvent Extraction Mycelia->Mycelia_Extraction Crude_Extract Crude this compound Extract Broth_Extraction->Crude_Extract Mycelia_Extraction->Crude_Extract Chromatography Silica Gel Chromatography Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Quantification HPLC/LC-MS Quantification Pure_Compound->Quantification

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_fermentation Fermentation Issues cluster_extraction Extraction Issues cluster_purification Purification Issues Start Low this compound Yield F1 Suboptimal Media? Start->F1 F2 Incorrect pH/Temp? Start->F2 F3 Harvest Time Wrong? Start->F3 E1 Inefficient Cell Lysis? Start->E1 E2 Wrong Solvent? Start->E2 E3 Incomplete Extraction? Start->E3 E4 Compound Degradation? Start->E4 P1 Loss During Chromatography? Start->P1 P2 Column Overload? Start->P2

Caption: Troubleshooting flowchart for low yield of this compound.

"troubleshooting Tsugaric acid A instability in cell culture media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the potential instability of Tsugaric acid A in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of this compound activity in my cell culture experiments over time. What are the likely causes?

A1: A decrease in the biological activity of this compound during an experiment is often indicative of compound instability in the aqueous, physiological environment of the cell culture medium. Based on its chemical structure, the primary potential causes are:

  • Chemical Degradation: this compound contains an acetate (B1210297) ester and a carbon-carbon double bond. The ester group is susceptible to hydrolysis, while the double bond can be oxidized.[1][2][3]

  • Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), enzymes such as esterases present in the serum can accelerate the hydrolysis of the acetate ester group.[4]

  • Adsorption to Labware: Hydrophobic compounds like this compound can non-specifically bind to the plastic surfaces of cell culture plates, flasks, and pipette tips, reducing its effective concentration in the medium.[1][5]

  • Cellular Metabolism: The cells in your culture may be actively metabolizing this compound into less active or inactive forms.[4]

Q2: My dose-response curves for this compound are inconsistent between experiments. Could this be a stability issue?

A2: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in your cell culture medium during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value or variable results.[6]

Q3: How do components of the cell culture medium affect the stability of this compound?

A3: Several components can impact stability:

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate the slow hydrolysis of the ester group in this compound.[4]

  • Serum: Serum contains various enzymes, particularly esterases, that can significantly increase the rate of ester hydrolysis.[4] It can also contain oxidizing agents.

  • Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light, and metabolic activity of cells can generate ROS, which can lead to the oxidation of the double bond in the this compound molecule.[7]

Q4: I observe a precipitate in my culture wells after adding this compound. What should I do?

A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the cell culture medium. This can also be exacerbated by the solvent used for the stock solution.

  • Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium. You may need to perform a solubility test.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[1] High local concentrations of the solvent when adding the compound can cause it to precipitate.

  • Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution and the culture medium are at the same temperature.[6]

Q5: How should I prepare and store this compound stock solutions to maximize stability?

A5: For long-term storage, this compound powder should be stored at -20°C or below, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[4][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.
Reduced potency (higher IC50) compared to literature values. Partial degradation of the compound during the experiment.Prepare fresh working solutions immediately before use. Minimize the duration of the experiment if possible.[6] Consider replenishing the compound for longer experiments.
High variability in results between replicate experiments. Inconsistent compound stability or precipitation.Ensure complete solubilization of the stock solution. Visually inspect for precipitate after addition to media. Use low-protein-binding plates to minimize adsorption.[5]
Compound seems to disappear from the media, but no degradation products are detected. Adsorption to plasticware or rapid cellular uptake.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[5][8]
Cells appear stressed or die at all concentrations, including very low ones. The solvent (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1] Run a vehicle control (media with solvent only) to assess solvent toxicity.

Factors Affecting Small Molecule Stability in Cell Culture Media

Factor Effect on Stability General Recommendations
Temperature Higher temperatures (e.g., 37°C) accelerate chemical degradation reactions like hydrolysis and oxidation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment.
pH The physiological pH of cell culture media (7.2-7.4) can promote hydrolysis of pH-sensitive functional groups like esters.Monitor the pH of your media, especially in long-term cultures. Use buffered media if necessary.
Light Exposure to light, particularly UV, can cause photodegradation of light-sensitive compounds.Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.
Serum Components Enzymes (e.g., esterases, proteases) in serum can enzymatically degrade compounds.Test compound stability in both serum-containing and serum-free media to determine the impact of serum. Consider heat-inactivating the serum.
Oxygen Dissolved oxygen can lead to the oxidation of susceptible functional groups, such as double bonds.While difficult to control in standard cell culture, be aware of this potential issue for highly sensitive compounds.
Freeze-Thaw Cycles Repeated freezing and thawing can degrade some compounds.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution of this compound into pre-warmed cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Incubation: Aliquot the working solution into multiple sterile microcentrifuge tubes (or wells of a 96-well plate), one for each time point. Place the tubes/plate in a 37°C, 5% CO2 incubator.

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately after preparation.

  • Sample Processing: For each time point, stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) (containing an internal standard, if available) to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by a validated HPLC or LC-MS/MS method to determine the concentration of the intact this compound.[9]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent or Reduced Activity of this compound check_stability Is the compound stable in your media? start->check_stability run_stability_assay Perform Stability Assay (Protocol 1) check_stability->run_stability_assay No / Unsure stable Compound is Stable check_stability->stable Yes run_stability_assay->stable <15% degradation unstable Compound is Unstable run_stability_assay->unstable >15% degradation check_adsorption Check for Adsorption (Low-binding plates, no-cell control) stable->check_adsorption optimize_exp Optimize Experiment: - Reduce incubation time - Replenish compound - Use serum-free media unstable->optimize_exp check_metabolism Consider Cellular Metabolism (Analyze cell lysates) check_adsorption->check_metabolism G cluster_1 Potential Degradation Pathways tsugaric_acid This compound Contains Acetate Ester and Double Bond hydrolysis Hydrolysis (H2O, pH 7.4, Esterases) tsugaric_acid->hydrolysis oxidation Oxidation (ROS) tsugaric_acid->oxidation hydrolyzed_product Hydrolyzed Product (Alcohol derivative) + Acetic Acid hydrolysis->hydrolyzed_product Cleavage of ester oxidized_product Oxidized Product (Epoxide, Diol, etc.) oxidation->oxidized_product Modification of double bond G cluster_2 Experimental Workflow for Stability Assay prep_solution Prepare Working Solution of this compound in Media incubate Incubate at 37°C, 5% CO2 prep_solution->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC or LC-MS/MS process->analyze data_analysis Calculate % Remaining vs. T=0 analyze->data_analysis

References

Technical Support Center: Refining the Purification of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tsugaric acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction, isolation, and purification of this lanostane-type triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

A1: this compound has been identified in fungi of the Ganoderma genus, notably Ganoderma lucidum, and in the oleo-gum resin of Boswellia species such as Boswellia carteri and Boswellia serrata.

Q2: What are the key chemical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₅₀O₄[1]
Molecular Weight 498.7 g/mol [1]
Appearance Solid[1]
Melting Point 181 - 182 °C[1]
Solubility Soluble in DMSO, PEG300, Tween-80, and Corn Oil.

Q3: Which analytical techniques are most suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a common and effective method for the analysis and quantification of this compound. Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of fraction purity during column chromatography.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound. The troubleshooting is organized according to the typical stages of a purification workflow.

Experimental Workflow for this compound Purification

Tsugaric_Acid_A_Purification_Workflow General Purification Workflow for this compound Start Start: Dried & Powdered Source Material (Ganoderma or Boswellia) Extraction Step 1: Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Step 2: Concentration of Crude Extract Extraction->Concentration Partitioning Step 3: Liquid-Liquid Partitioning (e.g., with Chloroform (B151607)/Water) Concentration->Partitioning Column_Chromatography_1 Step 4: Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography_1 Column_Chromatography_2 Step 5: Sephadex LH-20 Column Chromatography Column_Chromatography_1->Column_Chromatography_2 Recrystallization Step 6: Recrystallization Column_Chromatography_2->Recrystallization Final_Product End: Purified This compound (>95%) Recrystallization->Final_Product

A generalized workflow for the purification of this compound.
Extraction Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of crude extract - Inefficient extraction solvent.- Insufficient extraction time or temperature.- Improper particle size of the source material.- Use an optimized solvent system. An 80% ethanol-water solution is often effective for triterpenoids.[2]- Increase extraction time and/or temperature. For ethanol (B145695) extraction of triterpenoids from Ganoderma, temperatures around 60-80°C for 2-6 hours have been reported to be effective.- Ensure the plant/fungal material is finely powdered to maximize surface area for solvent penetration.
Crude extract is highly viscous and difficult to handle Co-extraction of high molecular weight compounds like polysaccharides or gums.- Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids.- After the primary extraction, precipitate polysaccharides by adding the extract to a larger volume of a non-solvent like ethanol.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of this compound from other compounds on silica gel - Inappropriate solvent system polarity.- Co-elution with structurally similar triterpenoids.- Column overloading.- Systematically optimize the mobile phase. A gradient elution of chloroform and methanol (B129727) is commonly used for triterpenoid separation.[2] Start with a low polarity and gradually increase it.- Consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity, to resolve closely related compounds.- Reduce the amount of crude extract loaded onto the column.
Peak tailing in HPLC analysis of fractions - Presence of acidic functional groups interacting with silica.- Column degradation.- Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to suppress ionization and improve peak shape.- Ensure the column is properly conditioned and has not exceeded its lifespan.
Irreversible adsorption of the compound onto the column The compound has a very high affinity for the stationary phase.- If using silica gel, consider switching to a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).- For highly non-polar compounds, a less polar stationary phase might be necessary.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Chromatography Troubleshooting Poor Chromatographic Separation Start Poor Separation Observed Check_TLC Analyze fractions by TLC Start->Check_TLC Optimize_Solvent Optimize Mobile Phase (Gradient/Isocratic) Check_TLC->Optimize_Solvent Streaking or poor spot separation Check_Loading Reduce Sample Load Check_TLC->Check_Loading Overlapping spots Change_Stationary_Phase Change Stationary Phase (e.g., Silica -> Sephadex LH-20) Optimize_Solvent->Change_Stationary_Phase Still no improvement Success Improved Separation Optimize_Solvent->Success Change_Stationary_Phase->Success Check_Loading->Optimize_Solvent

A decision tree for troubleshooting poor chromatographic separation.
Recrystallization and Final Purity Issues

ProblemPossible Cause(s)Recommended Solution(s)
Failure to form crystals - Solution is not supersaturated.- Presence of impurities inhibiting crystal lattice formation.- Incorrect solvent choice.- Slowly evaporate the solvent to increase the concentration of this compound.- Further purify the material using another chromatographic step (e.g., preparative HPLC).- Experiment with different solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water) until turbidity appears, then allow it to stand.
Final product purity is below 95% - Incomplete removal of closely related isomers or other triterpenoids.- Contamination during handling.- Repeat the final purification step. Preparative HPLC can be effective for achieving high purity.- Ensure all glassware is scrupulously clean and use high-purity solvents for the final steps.

Experimental Protocols

General Protocol for Extraction and Preliminary Purification
  • Extraction:

    • The dried and powdered source material (e.g., Ganoderma lucidum) is refluxed with an 80% aqueous ethanol solution for 2-4 hours.[2]

    • The extraction is typically repeated three times.

    • The filtrates are combined and concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform or ethyl acetate.

    • The organic phase, which will contain the triterpenoids, is collected and concentrated.

  • Silica Gel Column Chromatography:

    • The concentrated organic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.[2]

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Fractions enriched with this compound are combined, concentrated, and further purified on a Sephadex LH-20 column, typically eluting with methanol.[2]

  • Recrystallization:

    • The purified fractions are concentrated, and this compound is recrystallized from a suitable solvent, such as methanol, to yield the final product.[2]

Signaling Pathway (Illustrative)

While the direct signaling pathways affected by this compound are a subject of ongoing research, many triterpenoids from Ganoderma and Boswellia are known to interact with inflammatory signaling pathways. The diagram below illustrates a simplified, hypothetical pathway that could be investigated.

Hypothetical_Signaling_Pathway Hypothetical Anti-Inflammatory Signaling Pathway Tsugaric_Acid_A This compound IKK IKK Complex Tsugaric_Acid_A->IKK Inhibits NF_kB_Inhibition Inhibition of NF-κB Activation IKK->NF_kB_Inhibition Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB_Inhibition->Pro_Inflammatory_Genes Reduces Inflammation Inflammatory Response Pro_Inflammatory_Genes->Inflammation Leads to

A hypothetical signaling pathway for the anti-inflammatory effects of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Tsugaric Acid A for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Tsugaric acid A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving sufficiently for my in vivo experiments. What can I do?

A1: Low aqueous solubility is a common challenge with lipophilic compounds like this compound. Here are several strategies to improve its dissolution:

  • Co-solvents: this compound can be dissolved in a mixture of solvents to enhance its solubility. A common starting point is a ternary system. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a concentration of 2.5 mg/mL, although this may result in a suspension.[1] For a clear solution, a mixture of 10% DMSO and 90% corn oil can be used to achieve a solubility of ≥ 2.5 mg/mL.[1]

  • Particle Size Reduction: Decreasing the particle size of a drug can significantly increase its surface area, leading to a faster dissolution rate.[2][3] Techniques like micronization or nanomilling can be employed.

  • Formulation Strategies: Advanced formulation techniques can significantly enhance the bioavailability of poorly soluble drugs.[4][5] Consider the following approaches:

    • Solid Dispersions: Dispersing this compound in a polymer matrix can improve its solubility and dissolution.[2][4]

    • Lipid-Based Formulations: Encapsulating this compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve its absorption.[4][6]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3][4]

Q2: I'm observing low and variable plasma concentrations of this compound in my animal studies. What are the potential causes and solutions?

A2: Low and variable plasma concentrations often point to poor absorption from the gastrointestinal tract or rapid metabolism.

  • Poor Permeability: Besides low solubility, the inherent permeability of this compound across the intestinal wall might be a limiting factor. The "Rule of Five" suggests that compounds with a molecular weight greater than 500 may have poor absorption.[5] this compound has a molecular weight of 498.748 g/mol , which is close to this threshold.[7][8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells.

Troubleshooting Steps:

  • Enhance Solubility and Dissolution: First, ensure the compound is adequately dissolved in the gastrointestinal fluids using the formulation strategies mentioned in Q1.

  • Investigate Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess its intestinal permeability.

  • Inhibit Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this requires careful consideration of potential drug-drug interactions.

  • Formulation Approaches to Bypass First-Pass Metabolism: Nanoparticle-based delivery systems can sometimes protect the drug from extensive first-pass metabolism.

Q3: How can I choose the best formulation strategy for this compound?

A3: The optimal formulation strategy depends on the specific physicochemical properties of this compound and the intended route of administration. The following workflow can guide your decision-making process.

G cluster_0 Bioavailability Enhancement Workflow for this compound start Start: Low in vivo efficacy of this compound problem Characterize Physicochemical Properties (Solubility, Permeability, Stability) start->problem decision1 Is Solubility the Main Limiting Factor? problem->decision1 solubility_strategies Formulation Strategies for Solubility Enhancement: - Co-solvents - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems (SEDDS, Liposomes) - Cyclodextrin Complexation decision1->solubility_strategies Yes decision2 Is Permeability a Major Issue? decision1->decision2 No solubility_strategies->decision2 permeability_strategies Strategies to Improve Permeability: - Permeation Enhancers - Nanoparticle Formulations decision2->permeability_strategies Yes decision3 Is Rapid Metabolism a Concern? decision2->decision3 No permeability_strategies->decision3 metabolism_strategies Strategies to Reduce First-Pass Metabolism: - Co-administration with inhibitors - Nanocarriers to alter distribution decision3->metabolism_strategies Yes in_vivo_testing In Vivo Pharmacokinetic Studies in Animal Models decision3->in_vivo_testing No metabolism_strategies->in_vivo_testing evaluation Evaluate Cmax, AUC, and T1/2 in_vivo_testing->evaluation end Optimized Formulation for Efficacy Studies evaluation->end G cluster_1 Hypothetical Anti-inflammatory Signaling of this compound stimulus Inflammatory Stimulus (e.g., LPS, MSU crystals) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation nlrp3_activation NLRP3 Inflammasome Assembly receptor->nlrp3_activation pro_il1b Pro-IL-1β Transcription nfkb_activation->pro_il1b il1b_maturation IL-1β Maturation and Secretion pro_il1b->il1b_maturation caspase1 Caspase-1 Activation nlrp3_activation->caspase1 caspase1->il1b_maturation inflammation Inflammation il1b_maturation->inflammation tsugaric_acid This compound tsugaric_acid->nfkb_activation Inhibition tsugaric_acid->nlrp3_activation Inhibition

References

"addressing matrix effects in Tsugaric acid A quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tsugaric acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of your quantitative results.[3][4][5] In the analysis of this compound, common interfering components from biological matrices can include phospholipids, salts, and other endogenous metabolites.[6]

Q2: My this compound signal is significantly lower in plasma samples compared to my standards prepared in a pure solvent. How can I confirm that this is due to matrix effects?

A2: This discrepancy is a strong indicator of matrix effects, specifically ion suppression.[7] To qualitatively confirm this, a post-column infusion experiment is a highly effective technique. This method helps to visualize the regions in your chromatogram where co-eluting matrix components are suppressing the ionization of your target analyte.[8] A quantitative assessment can be performed using the post-extraction spike method.[1][6][9]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Sample Preparation: Rigorous sample cleanup is the most critical step to remove interfering matrix components before they enter the mass spectrometer.[6][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly recommended for cleaning up complex biological samples.[1][6][7]

  • Chromatographic Separation: Optimizing your HPLC/UHPLC conditions to achieve baseline separation of this compound from matrix interferences is crucial.[3][9]

  • Sample Dilution: A simple and often effective method is to dilute the sample, which reduces the concentration of interfering components.[6][9][10] However, ensure that the concentration of this compound remains above the limit of quantification (LOQ) of your assay.[6]

  • Use of an Internal Standard: Employing a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[1][9] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q4: Can adjusting the mass spectrometer's source parameters help in mitigating matrix effects?

A4: Yes, optimizing MS source conditions can have an impact. For instance, you can experiment with the ionization polarity. Depending on the co-eluting interferences, switching from positive to negative ionization mode (or vice-versa) might be beneficial as fewer matrix components may ionize under different conditions.[6] Adjusting parameters such as ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage can also influence ionization efficiency and potentially reduce the impact of interfering substances.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects during the quantification of this compound.

Issue 1: Poor Signal Intensity or High Variability in Quality Control (QC) Samples
  • Possible Cause: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Qualitative Assessment: Perform a post-column infusion experiment to identify regions of ion suppression.

    • Quantitative Assessment: Calculate the matrix factor (MF) using the post-extraction spike method (see Experimental Protocol 2). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Improve Sample Cleanup: Develop a more rigorous sample preparation method. If using protein precipitation, consider switching to SPE or LLE.

    • Optimize Chromatography: Modify your gradient, mobile phase composition, or switch to a different column chemistry to better separate this compound from the suppression zone.

    • Dilute the Sample: Test a series of dilutions of your sample extract to find a balance between reducing matrix effects and maintaining sufficient signal intensity.

Issue 2: Inaccurate Quantification and Poor Reproducibility
  • Possible Cause: Uncompensated matrix effects leading to biased results.

  • Troubleshooting Steps:

    • Implement an Internal Standard: The most reliable way to correct for variability is to use a stable isotope-labeled internal standard for this compound. The ratio of the analyte to the internal standard should remain constant even if matrix effects are present.[1]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples.[1][7] This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Evaluate Different Matrices: If you are developing a method for multiple matrices (e.g., plasma and urine), be aware that the matrix effect can be different for each.[9] Evaluate and validate the method in each matrix separately.

Data Presentation

Table 1: Illustrative Data for Matrix Effect Quantification of this compound

Sample SetDescriptionMean Peak Area (n=3)Matrix Factor (MF)% Ion Suppression/Enhancement
Set A (Neat Solution) This compound standard in reconstitution solvent.1,500,000N/AN/A
Set B (Post-Spike) Blank plasma extract spiked with this compound standard post-extraction.975,0000.6535% Suppression
Set C (Pre-Spike) Blank plasma spiked with this compound standard pre-extraction.858,000N/AN/A
  • Matrix Factor (MF) is calculated as: (Mean Peak Area of Set B) / (Mean Peak Area of Set A).

  • Recovery (%) is calculated as: (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100 = 88%.

Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMean Peak Area (Post-Spike)Matrix Factor (MF)% Ion Suppression
Protein Precipitation750,0000.5050%
Liquid-Liquid Extraction1,200,0000.8020%
Solid-Phase Extraction1,425,0000.955%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for enriching this compound and removing interfering substances from plasma. This is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples (n≥3 for each set):

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least three individual lots of blank matrix using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before extraction at the same concentration as Set A. Process these samples using your established protocol.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.8 and 1.2 is often considered acceptable.

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Visualizations

Troubleshooting_Workflow start Inconsistent or Low Signal for this compound qual_assess Perform Post-Column Infusion Experiment start->qual_assess quant_assess Quantify Matrix Effect (Post-Extraction Spike) qual_assess->quant_assess is_me Matrix Effect Confirmed? quant_assess->is_me no_me Investigate Other Causes: - Sample Degradation - Instrument Issues - Standard Preparation is_me->no_me No mitigate Mitigate Matrix Effect is_me->mitigate Yes optimize_sp Improve Sample Prep (SPE, LLE) mitigate->optimize_sp optimize_lc Optimize Chromatography mitigate->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard mitigate->use_is validate Re-validate Method optimize_sp->validate optimize_lc->validate use_is->validate

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Calculation set_a Set A: Standard in Neat Solvent analysis Analyze Peak Areas for this compound set_a->analysis set_b Set B: Blank Matrix Extract + Post-Extraction Spike set_b->analysis set_c Set C: Blank Matrix + Pre-Extraction Spike set_c->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) analysis->calc_mf calc_rec Calculate Recovery (%) REC = [Area(C) / Area(B)] * 100 analysis->calc_rec

Caption: Workflow for quantifying matrix effects and recovery.

References

Technical Support Center: Chromatographic Analysis of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Tsugaric acid A in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving good resolution for this compound?

This compound is a large, hydrophobic carboxylic acid. These structural features can lead to several chromatographic challenges, including poor peak shape (tailing), low retention, or excessively long retention times, all of which can negatively impact resolution. Because it is an acidic compound, the pH of the mobile phase plays a critical role in its retention and peak symmetry.

Q2: What is a good starting point for an HPLC method for this compound?

Based on methods for structurally similar compounds like boswellic acids, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier.

  • Acidic Modifier: 0.1% v/v phosphoric acid or formic acid in the aqueous portion of the mobile phase.

  • Detection: UV at 210 nm.

Further optimization will likely be necessary to achieve the desired resolution.

Q3: Why is the mobile phase pH so important for the analysis of this compound?

Q4: What should I do if I don't see a peak for this compound?

If you are not observing a peak, consider the following:

  • Solubility: Ensure this compound is fully dissolved in your injection solvent. A mismatch between the injection solvent and the initial mobile phase can cause precipitation on the column.

  • Detection Wavelength: While 210 nm is a good starting point for non-conjugated chromophores, it is advisable to determine the UV absorbance maximum for this compound by scanning a standard solution with a UV-Vis spectrophotometer.

  • Retention: It is possible the compound is either not being retained and eluting in the solvent front, or it is too strongly retained and not eluting under the current conditions. You can investigate this by significantly altering the initial or final mobile phase composition.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem: Poor Peak Shape (Tailing)

Peak tailing is a common issue for acidic compounds and can significantly impact resolution and quantification.

Possible Cause Recommended Solution
Secondary Interactions with Silanol (B1196071) Groups Use a modern, high-purity, end-capped silica-based column. Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress the ionization of both this compound and residual silanol groups on the stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Metal Chelation If the peak shape is still poor with a low pH mobile phase, consider adding a small amount of a chelating agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase.
Column Contamination Flush the column with a strong solvent wash sequence. If the problem persists, consider replacing the column.
Problem: Poor Resolution/Overlapping Peaks

When this compound is not adequately separated from other components in the sample.

Parameter Adjustment to Increase Resolution Considerations
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time and potentially improve separation.This will also increase the analysis time.
Gradient Slope Make the gradient shallower (i.e., increase the gradient time). A slower change in mobile phase composition can improve the separation of closely eluting peaks.This will increase the run time.
Column Chemistry Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to alter selectivity.This may require significant method re-development.
Temperature Increasing the column temperature can improve efficiency and may change selectivity. A typical starting point is 30-40°C.Ensure the temperature is within the stable range for both the column and the analyte.
Flow Rate Decrease the flow rate. This can increase the number of theoretical plates and improve resolution.This will lead to a longer analysis time.
Problem: Fluctuating Retention Times

Inconsistent retention times can lead to unreliable peak identification and integration.

Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to equilibrate with at least 10 column volumes.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Issues Check for leaks in the pump and ensure the check valves are functioning correctly. Perform routine pump maintenance.

Experimental Protocols

The following is a detailed starting methodology for the HPLC analysis of this compound, based on established methods for similar triterpenoid (B12794562) acids like boswellic acids.

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or formic acid)

  • This compound reference standard

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas them before use.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient Program:

      • 0-5 min: 80% B

      • 5-20 min: 80% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 80% B (re-equilibration)

Method Validation Parameters to Consider:

  • Specificity

  • Linearity and Range

  • Precision (repeatability and intermediate precision)

  • Accuracy

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Troubleshooting_Workflow start Chromatographic Issue with this compound peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_ph Adjust Mobile Phase pH (Lower pH for Tailing) peak_shape->check_ph Yes retention Retention Time Drift? resolution->retention No adjust_gradient Optimize Gradient Slope resolution->adjust_gradient Yes check_equilibration Ensure Proper Equilibration retention->check_equilibration Yes end Problem Resolved retention->end No check_overload Reduce Sample Load check_ph->check_overload check_column_health Check Column Health (Flush/Replace) check_overload->check_column_health check_column_health->end change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent change_column Try Different Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->end check_mobile_phase Check Mobile Phase Prep. check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_temp->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare this compound Standard Solutions injection Inject Sample/Standard standard_prep->injection mobile_phase_prep Prepare and Degas Mobile Phases A and B equilibration Equilibrate Column with Initial Mobile Phase mobile_phase_prep->equilibration sample_prep Prepare Sample (Dissolve and Filter) sample_prep->injection equilibration->injection separation Gradient Elution injection->separation detection UV Detection at 210 nm separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: A typical experimental workflow for HPLC analysis.

Technical Support Center: Stabilization of Tsugaric Acid A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for Tsugaric acid A is not extensively available in public literature. This guide provides a comprehensive framework based on best practices for the stabilization and storage of complex natural products and research compounds. Researchers should validate these recommendations for their specific batches and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of complex organic molecules like this compound are exposure to heat, light (especially UV), oxygen, moisture, and extreme pH conditions.[1][2][3] Heat can accelerate chemical reactions, while light can induce photodegradation.[1] Oxygen can lead to oxidative degradation, and moisture can cause hydrolysis, particularly if ester functional groups are present.[1][2]

Q2: What are the ideal initial storage conditions for a new batch of this compound?

A2: For a compound with unknown stability, it is best to start with the most protective conditions. Store this compound as a solid or lyophilized powder, if possible, in an airtight, amber glass vial. The vial should be placed in a dark, temperature-controlled environment, such as a freezer at -20°C or -80°C.[4] For oxygen-sensitive compounds, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[2]

Q3: Is it better to store this compound as a solid or in a solvent?

A3: Storing the compound in a solid, dry state is generally preferred as it minimizes the risk of solvent-mediated degradation and microbial growth.[4] If you must store it in solution, choose a stable, anhydrous, and aprotic solvent in which the compound is highly soluble. Prepare stock solutions at a high concentration and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q4: How long can I expect this compound to be stable under recommended conditions?

A4: The shelf life depends on the intrinsic stability of the molecule and the storage conditions. Without specific data, it is impossible to provide an exact duration. A systematic stability study is required to establish a re-test period or shelf life for your specific batch and storage conditions.[5][6]

Troubleshooting Guides

Issue 1: I observe precipitation or cloudiness in my this compound stock solution after thawing.

  • Possible Cause 1: Poor Solubility at Low Temperatures. The compound may be less soluble in the chosen solvent at lower temperatures, causing it to fall out of solution upon freezing and thawing.

    • Solution: Gently warm the solution and vortex or sonicate to redissolve the compound. If the issue persists, consider preparing a fresh stock solution in a different solvent or at a lower concentration.

  • Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Analyze the precipitate and the supernatant separately using an analytical technique like HPLC or LC-MS to check for the presence of new peaks, which would indicate degradation.

Issue 2: The color of my solid this compound or its solution has changed over time.

  • Possible Cause: Oxidation or Photodegradation. A change in color often indicates a chemical change, commonly due to oxidation or reaction with light. Terpenes and related compounds can form colored products upon degradation.[1]

    • Solution: Discard the sample as its integrity is compromised. For future storage, ensure the compound is in an amber or opaque container and consider purging the container with an inert gas before sealing to remove oxygen.[2]

Issue 3: I am seeing a loss of biological activity or a decrease in the main peak area in my HPLC analysis.

  • Possible Cause: Chemical Degradation. This is a direct indication that the compound is degrading. The rate of degradation can be influenced by temperature fluctuations, exposure to air, or repeated freeze-thaw cycles.[2]

    • Solution: The current storage method is not adequate. It is crucial to perform a forced degradation study to understand the compound's liabilities.[7][8] Based on the results, optimize storage conditions (e.g., lower temperature, inert atmosphere, different solvent). Always use freshly prepared solutions from a validated stable stock for critical experiments.

Data Presentation: Stability Study Log

Researchers should maintain a detailed log to track the stability of this compound under different conditions.

Parameter Condition 1: -20°C, Dark, Solid Condition 2: 4°C, Dark, in DMSO Condition 3: 25°C, Ambient Light, Solid
Batch ID:
Start Date:
Time Point Purity (%) Purity (%) Purity (%)
Initial (T=0)
1 Month
3 Months
6 Months
1 Year
Appearance No Change
Degradants (Peak Area %)

Experimental Protocols

Protocol 1: General Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 80°C for 48 hours. Also, heat the solid compound at 80°C.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak of this compound and the appearance of new peaks (degradation products). Aim for 5-20% degradation for optimal results.[9]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.[5][10]

Methodology:

  • Column and Mobile Phase Screening: Use the degraded samples from the forced degradation study. Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) and pH values (using buffers like phosphate (B84403) or formate) to achieve separation of the parent peak from the degradant peaks.

  • Method Optimization: Once initial separation is achieved, optimize parameters such as gradient slope, flow rate, and column temperature to improve resolution, peak shape, and run time.

  • Detector Wavelength Selection: Use a PDA detector to examine the UV spectra of this compound and its degradants. Select a wavelength that provides a good response for all compounds of interest.

  • Peak Purity Analysis: Use the PDA detector's peak purity analysis function (or LC-MS) to confirm that the main this compound peak is pure and does not co-elute with any degradants in the stressed samples. This is a critical step for a method to be considered "stability-indicating."[10]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Mandatory Visualizations

Tsugaric_Acid_A This compound (Terpenoid Structure) Oxidation Oxidation (Exposure to Air) Tsugaric_Acid_A->Oxidation Hydrolysis Hydrolysis (Moisture) Tsugaric_Acid_A->Hydrolysis Photodegradation Photodegradation (UV Light) Tsugaric_Acid_A->Photodegradation Oxidized_Products Oxidized Products (e.g., Epoxides, Ketones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., Cleavage of Esters) Hydrolysis->Hydrolyzed_Products Photo_Isomers Photo-Isomers or Rearrangement Products Photodegradation->Photo_Isomers

Caption: Hypothetical degradation pathways for this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Execution cluster_2 Phase 3: Analysis & Reporting A Prepare Stressed Samples (Forced Degradation) B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Place Samples in Stability Chambers (Defined Conditions) B->C D Pull Samples at Pre-defined Time Points C->D E Analyze Samples using Validated Method D->E F Assess Purity, Impurity Profile, and Mass Balance E->F G Establish Re-test Period or Shelf Life F->G

Caption: General experimental workflow for a stability study.

Start Start: New Batch of This compound Q1 Is compound in solid or liquid form? Start->Q1 Solid Store as Solid Q1->Solid Solid Liquid Aliquot into single-use vials Q1->Liquid Liquid Q2 Is compound known to be light sensitive? Solid->Q2 Liquid->Q2 AmberVial Use Amber Vial Q2->AmberVial Yes ClearVial Store in Dark Q2->ClearVial No Q3 Is compound known to be oxygen sensitive? AmberVial->Q3 ClearVial->Q3 InertGas Purge with Inert Gas (Ar or N2) Q3->InertGas Yes Q4 Select Storage Temperature Q3->Q4 No InertGas->Q4 TempMinus80 Long-Term (>6 mo) Store at -80°C Q4->TempMinus80 TempMinus20 Medium-Term (1-6 mo) Store at -20°C Q4->TempMinus20 Temp4 Short-Term (<1 mo) Store at 4°C Q4->Temp4

Caption: Decision tree for selecting storage conditions.

References

Validation & Comparative

A Comparative Analysis of Tsugaric Acid A and Other Ganoderma Triterpenoids in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive comparative analysis of Tsugaric acid A, a triterpenoid (B12794562) found in Ganoderma species, reveals its distinct anti-inflammatory properties when compared to other triterpenoids from the same genus. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its biological activity, supported by experimental data and methodologies, to inform future research and therapeutic development.

Triterpenoids are a major class of bioactive compounds found in Ganoderma, a genus of medicinal mushrooms including the well-known Ganoderma lucidum (Reishi or Lingzhi) and Ganoderma tsugae. These compounds are recognized for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities. While numerous ganoderic and lucidenic acids have been extensively studied, this compound, a C32H50O4 triterpenoid, has demonstrated a specific and potent role in mitigating inflammatory responses.

Comparative Biological Activity: An Overview

Studies have shown that various Ganoderma triterpenoids exert their therapeutic effects through diverse mechanisms. For instance, Ganoderic acid T has been found to induce apoptosis in lung cancer cells through mitochondrial dysfunction[1], while Ganoderic acid A demonstrates hepatoprotective effects against alcohol-induced liver injury by modulating lipid metabolism and gut microbiota[2]. Lucidenic acids, another major group of triterpenoids, are known for their anti-cancer, anti-inflammatory, and neuroprotective properties[3].

This analysis focuses on a study that directly compared the anti-inflammatory effects of twelve triterpenoids and steroids isolated from Ganoderma lucidum and G. tsugae, including this compound[4]. The findings from this research provide a clear basis for a direct comparison of their activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected Ganoderma triterpenoids.

Table 1: Comparative Anti-inflammatory Activity of Selected Ganoderma Triterpenoids [4]

CompoundSource OrganismAssayTargetActivity
This compound G. lucidum, G. tsugaeSuperoxide (B77818) Anion FormationfMLP/CB-stimulated rat neutrophilsSignificant inhibition
3-oxo-5α-lanosta-8,24-dien-21-oic acidG. lucidum, G. tsugaeNitric Oxide (NO) ProductionLPS/IFN-γ-stimulated N9 microglial cellsPotent inhibitory effect
Ergosta-7,22-dien-3β-olG. lucidum, G. tsugaeβ-glucuronidase ReleasefMLP/CB-stimulated rat neutrophilsNo significant effect
Ganoderal AG. lucidum, G. tsugaeβ-glucuronidase ReleasefMLP/CB-stimulated rat neutrophilsNo significant effect

Table 2: Cytotoxicity of Selected Ganoderma Triterpenoids

CompoundCell LineIC50 (µM)Reference
Ganoderic acid T95-D (human lung cancer)Not specified, but cytotoxic in a dose-dependent manner[1]
Tsugaric acid F and other seco-lanostanoidsPC3 (human prostate cancer)Weak cytotoxic activities[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of anti-inflammatory activities[4].

Inhibition of Superoxide Anion Formation in Neutrophils
  • Cell Preparation: Neutrophils were isolated from the peritoneal cavity of rats.

  • Assay Procedure: The assay was based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.

  • Stimulation: Neutrophils were stimulated with formyl-Met-Leu-Phe (fMLP) and cytochalasin B (CB).

  • Measurement: The change in absorbance at 550 nm was monitored to determine the rate of superoxide anion production.

  • Data Analysis: The inhibitory effect of the tested compounds, including this compound, was calculated as the percentage reduction in superoxide anion formation compared to the control.

Inhibition of Nitric Oxide (NO) Production in Microglial Cells
  • Cell Culture: N9 microglial cells were cultured in appropriate media.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

  • Assay Procedure: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Measurement: The absorbance at 540 nm was measured to quantify nitrite levels.

  • Data Analysis: The inhibitory effect of the compounds, such as 3-oxo-5α-lanosta-8,24-dien-21-oic acid, was determined by the percentage decrease in nitrite concentration compared to the stimulated control.

Protection against UVB-Induced Keratinocyte Damage
  • Cell Culture: Human keratinocytes were cultured.

  • UVB Irradiation: Cells were exposed to a specific dose of UVB radiation.

  • Treatment: Cells were treated with this compound before or after UVB exposure.

  • Viability Assay: Cell viability was assessed using a standard method such as the MTT assay.

  • Data Analysis: The protective effect was quantified as the percentage increase in cell viability in the treated group compared to the UVB-irradiated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and a general workflow for the isolation and bioactivity screening of Ganoderma triterpenoids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_cell Immune Cell (e.g., Neutrophil, Macrophage) cluster_response Inflammatory Response cluster_inhibition Inhibition by Ganoderma Triterpenoids LPS/fMLP LPS/fMLP Receptor Receptor LPS/fMLP->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Enzyme_Activation Enzyme Activation (e.g., NADPH Oxidase, iNOS) Signaling_Cascade->Enzyme_Activation ROS_Production Superoxide Anion (ROS) Production Enzyme_Activation->ROS_Production NO_Production Nitric Oxide (NO) Production Enzyme_Activation->NO_Production Tsugaric_Acid_A This compound Tsugaric_Acid_A->ROS_Production Inhibits Other_Triterpenoids Other Triterpenoids (e.g., 3-oxo-5α-lanosta- 8,24-dien-21-oic acid) Other_Triterpenoids->NO_Production Inhibits

Caption: Inflammatory signaling pathway and points of inhibition by Ganoderma triterpenoids.

experimental_workflow Ganoderma_Fruiting_Body Ganoderma spp. (Fruiting Body) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Ganoderma_Fruiting_Body->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC) Fractionation->Isolation Compound_Identification Structure Elucidation (NMR, MS) Isolation->Compound_Identification Bioactivity_Screening Bioactivity Screening Isolation->Bioactivity_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Bioactivity_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, ROS inhibition) Bioactivity_Screening->Anti_inflammatory_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

References

A Comparative Guide to Synthetic vs. Natural Uric Acid: Efficacy, Production, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the realm of biomedical research and drug development, the purity, consistency, and biological activity of a compound are paramount. This guide provides a comprehensive comparison of synthetic versus naturally sourced uric acid, a pivotal molecule in human metabolism and various pathological conditions. While the intrinsic biological efficacy of a pure uric acid molecule is identical regardless of its origin, the methods of production, potential impurities, and scalability can have significant implications for research and therapeutic applications.

Data Summary: Synthetic vs. Natural Uric Acid

The primary distinctions between synthetic and naturally derived uric acid lie in their production processes and the resulting product characteristics. Below is a summary of key comparative points:

FeatureSynthetic Uric AcidNatural Uric Acid
Purity High purity achievable, often >99%.Purity can vary depending on the source and extraction/purification methods. May contain co-extracted biological molecules.
Consistency High lot-to-lot consistency.Potential for variability between batches due to differences in natural source material.
Production Scale Highly scalable for large-scale manufacturing.Scalability may be limited by the availability of the natural source material.
Cost-Effectiveness Can be more cost-effective for large-scale, high-purity production.Extraction and purification from natural sources can be labor-intensive and costly.
Potential Contaminants Residual solvents, catalysts, and starting materials from the synthesis process.Other biological molecules, endotoxins, and environmental contaminants from the source.
Stereoisomers Synthesis can be designed to produce a specific stereoisomer if applicable (not relevant for the achiral uric acid molecule).Typically yields the naturally occurring form.

Experimental Protocols

1. Chemical Synthesis of Uric Acid

The synthesis of uric acid has been documented through various chemical routes. A historical and notable method is the one first reported by Ivan Horbaczewski in 1882, which involved melting urea (B33335) with glycine. More contemporary methods offer improved yields and purity.

A General Synthetic Procedure:

A common approach involves the condensation of a pyrimidine (B1678525) derivative with a urea or a related compound. For instance, 2,6-dichloropurine (B15474) can be condensed with 1-propanol, followed by a series of reactions including amination, cyclization, and oxidation to yield the uric acid scaffold[1].

  • Step 1: Condensation: A substituted purine (B94841) is reacted with an alcohol under specific conditions (e.g., Mitsunobu reaction) to introduce a desired substituent.

  • Step 2: Amination: The product from step 1 is treated with ammonia (B1221849) to introduce an amino group.

  • Step 3: Cyclization and Oxidation: The intermediate is then subjected to a series of steps to form the second ring of the purine structure and subsequently oxidized to yield the final uric acid derivative[1].

2. Isolation of Natural Uric Acid

Natural uric acid is typically extracted from sources where it is highly concentrated, such as the excrement of birds and reptiles.

A General Extraction and Purification Protocol:

  • Step 1: Pre-treatment of Source Material: The raw material (e.g., poultry waste) is dried to reduce moisture content, often at temperatures between 140°F and 390°F, until the moisture is 5-15% by weight[2].

  • Step 2: Initial Extraction: The dried and milled material is extracted with an alkaline-brine solution (pH > 9) to solubilize the uric acid[2].

  • Step 3: Acidification and Precipitation: The resulting solution is then acidified (pH 1-5.5) to precipitate the uric acid, as it is less soluble in acidic conditions[2][3].

  • Step 4: Recrystallization and Purification: The crude uric acid precipitate is further purified by dissolving it in an alkaline solution and then re-precipitating with acid. This process can be repeated to achieve higher purity[2]. Techniques like size-exclusion chromatography can also be employed for further purification[4].

Signaling Pathways and Biological Activity

Uric acid, the final product of purine metabolism in humans, is not merely a waste product but an active biological molecule that can modulate several signaling pathways.[5] The biological effects of pure uric acid are independent of its source (synthetic or natural).

1. Pro-inflammatory Signaling via NLRP3 Inflammasome

Elevated levels of uric acid can lead to the formation of monosodium urate (MSU) crystals, which are a key trigger for the inflammatory response seen in gout. These crystals activate the NLRP3 inflammasome in immune cells.

NLRP3_Pathway MSU Monosodium Urate (MSU) Crystals NLRP3 NLRP3 Inflammasome Activation MSU->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Activation of the NLRP3 inflammasome by MSU crystals.

2. NF-κB Signaling Pathway

Uric acid can induce inflammation by activating the NF-κB signaling pathway in various cell types, including vascular smooth muscle cells and hepatocytes.[6][7] This activation leads to the expression of pro-inflammatory cytokines.

NFkB_Pathway UricAcid Uric Acid ROS Reactive Oxygen Species (ROS) Production UricAcid->ROS IKK IKK Activation ROS->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Gene Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB->Gene

Caption: Uric acid-induced activation of the NF-κB pathway.

3. Mitogen-Activated Protein Kinase (MAPK) Pathway

The pro-inflammatory effects of uric acid can also be mediated through the activation of MAPK pathways, such as p38 MAPK.[6] This pathway often acts upstream of or in concert with NF-κB activation.

MAPK_Pathway UricAcid Uric Acid ROS ROS Production UricAcid->ROS p38 p38 MAPK Phosphorylation ROS->p38 Downstream Downstream Inflammatory Responses p38->Downstream

References

A Comparative Analysis of Ursolic Acid and Paclitaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for "Tsugaric acid A" yielded no specific experimental data regarding its effects on breast cancer cell lines. Due to this lack of available information, this guide provides a comparative analysis of Ursolic Acid , a structurally related and well-studied triterpenoid (B12794562), against the established chemotherapeutic agent, paclitaxel (B517696) . This substitution allows for a comprehensive comparison based on available scientific literature.

Introduction

The search for novel and effective anticancer agents is a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds. This guide provides a detailed comparison of the in vitro effects of Ursolic Acid, a pentacyclic triterpenoid found in various plants, and paclitaxel, a widely used mitotic inhibitor, on breast cancer cell lines. Both compounds have demonstrated significant anti-cancer properties, but they operate through distinct mechanisms of action, offering different potential therapeutic advantages.

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the reported IC50 values for Ursolic Acid and paclitaxel in various human breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay used.

CompoundCell LineIC50 ValueIncubation TimeReference
Ursolic Acid MCF-77.96 µM48h[1]
MDA-MB-2319.02 µM48h[1]
T47D231 µg/ml (~506 µM)Not Specified[2]
Paclitaxel MCF-77.5 nM24h[3]
MDA-MB-2310.3 µMNot Specified[4]
SK-BR-34 µMNot Specified[4]
ZR75-1Data Not AvailableNot Specified[5]

Mechanism of Action: A Tale of Two Pathways

While both Ursolic Acid and paclitaxel induce apoptosis (programmed cell death) in breast cancer cells, their primary mechanisms of action are fundamentally different.

Ursolic Acid: This triterpenoid exerts its anticancer effects through multiple pathways. A primary mechanism involves the inhibition of the PI3K/AKT signaling pathway , a critical regulator of cell survival, proliferation, and growth.[6][7] By downregulating this pathway, Ursolic Acid can lead to the induction of apoptosis and autophagy.[2][6] Furthermore, it has been shown to suppress the NF-κB signaling pathway , which is involved in inflammation and cell survival.[6][7] Some studies also indicate that Ursolic Acid can modulate the FGFR1/AKT/ERK pathway .

Paclitaxel: As a member of the taxane (B156437) family, paclitaxel's primary mode of action is the stabilization of microtubules.[8] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By preventing their disassembly, paclitaxel disrupts the normal mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9][10] Paclitaxel has also been shown to inhibit the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects.[11][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Ursolic Acid and paclitaxel.

Ursolic_Acid_Pathway Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Inhibits NFkB NF-κB Ursolic_Acid->NFkB Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Ursolic Acid signaling pathway in breast cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer compounds. Specific details may vary between laboratories and studies.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ursolic Acid or paclitaxel for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample, such as those involved in the apoptotic cascade.[15][16][17]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[18][19][20]

  • Cell Harvest and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol.

  • RNA Digestion: Treat the cells with RNase A to remove RNA, which can also be stained by propidium (B1200493) iodide.

  • DNA Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the in vitro effects of two compounds on cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Culture Breast Cancer Cell Lines Compound_A Ursolic Acid Compound_B Paclitaxel Viability Cell Viability (MTT Assay) Compound_A->Viability Apoptosis Apoptosis (Western Blot) Compound_A->Apoptosis Cell_Cycle Cell Cycle (Flow Cytometry) Compound_A->Cell_Cycle Compound_B->Viability Compound_B->Apoptosis Compound_B->Cell_Cycle IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism Cell_Cycle->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison

Caption: A generalized workflow for comparing anticancer compounds.

Conclusion

This guide provides a comparative overview of Ursolic Acid and paclitaxel, two potent anti-cancer agents with distinct mechanisms of action against breast cancer cell lines. While paclitaxel is a well-established chemotherapeutic that targets microtubule dynamics, Ursolic Acid presents a multi-targeted approach, primarily through the inhibition of key cell survival pathways like PI3K/AKT and NF-κB. The data presented here, compiled from various studies, highlights the potential of Ursolic Acid as a subject for further investigation in the development of novel breast cancer therapies. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers in this field. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these compounds.

References

A Comparative Guide to Validating the Mechanism of Action of Tsugaric Acid A and Alternatives Using Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel therapeutic candidate, Tsugaric acid A, against a hypothetical alternative, Compound B. The focus is on the application of gene silencing techniques to confirm the specific molecular target of these compounds. For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects by downregulating a key signaling protein, which we will refer to as "Target Protein X".

The experimental data presented herein is illustrative, designed to demonstrate the principles of target validation. Researchers should generate their own data following the detailed protocols provided.

Data Presentation: Comparative Efficacy of this compound and Compound B

The following tables summarize hypothetical quantitative data from experiments designed to validate that this compound and Compound B exert their effects through the downregulation of Target Protein X.

Table 1: Effect of this compound and Compound B on Target Protein X mRNA Expression

CompoundConcentration (µM)Target Protein X mRNA Level (relative to control)
This compound 10.65
50.32
100.15
Compound B 10.85
50.55
100.40
Vehicle Control -1.00

Table 2: Effect of this compound and Compound B on Target Protein X Protein Level

CompoundConcentration (µM)Target Protein X Protein Level (relative to control)
This compound 10.70
50.40
100.20
Compound B 10.90
50.65
100.50
Vehicle Control -1.00

Table 3: Effect of Target Protein X Gene Silencing on the Anti-inflammatory Activity of this compound and Compound B

TreatmentDownstream Inflammatory Cytokine Level (pg/mL)
Vehicle Control 1500
This compound (10 µM) 450
Compound B (10 µM) 800
siRNA against Target Protein X 500
siRNA against Target Protein X + this compound (10 µM) 480
siRNA against Target Protein X + Compound B (10 µM) 490
Scrambled siRNA Control 1450

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment

  • Cell Line: A human cell line relevant to the disease model (e.g., macrophages for inflammation).

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, Compound B, or vehicle control (e.g., DMSO). Cells are incubated for a predetermined time (e.g., 24 hours) before harvesting for analysis.

2. siRNA-Mediated Gene Silencing

3. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression of Target Protein X mRNA is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH). The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression.

4. Western Blotting

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with a primary antibody specific for Target Protein X, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

5. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: The cell culture supernatant is collected after treatment.

  • ELISA Procedure: The concentration of a downstream inflammatory cytokine (e.g., IL-6 or TNF-α) in the supernatant is measured using a commercial ELISA kit according to the manufacturer's protocol.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of Target Protein X

G Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Target Protein X Target Protein X Upstream Kinase->Target Protein X Downstream Effector Downstream Effector Target Protein X->Downstream Effector Inflammatory Response Inflammatory Response Downstream Effector->Inflammatory Response This compound This compound This compound->Target Protein X

Caption: Hypothetical signaling cascade where this compound inhibits Target Protein X.

Diagram 2: Experimental Workflow for Target Validation

Caption: Workflow for validating the mechanism of action using compound treatment and gene silencing.

Diagram 3: Logical Relationship in Target Validation

G This compound This compound Target Protein X Expression Target Protein X Expression This compound->Target Protein X Expression Inhibits siRNA (Target X) siRNA (Target X) siRNA (Target X)->Target Protein X Expression Inhibits Inflammatory Response Inflammatory Response Target Protein X Expression->Inflammatory Response Promotes

Caption: Logical model of how this compound and siRNA converge on Target Protein X.

References

A Comparative Analysis of Tsugaric Acid A and Its Synthetic Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparative guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. As of the latest search, there is a lack of publicly available scientific literature detailing the synthesis and comparative biological evaluation of synthetic derivatives of Tsugaric acid A. Therefore, the derivatives, experimental data, and specific mechanistic pathways described below are illustrative and intended to serve as a template for researchers in the field.

Introduction

This compound, a triterpenoid (B12794562) natural product, has demonstrated notable biological activities, including anti-inflammatory and cytoprotective effects. In an effort to enhance its therapeutic potential, a series of synthetic derivatives have been developed. This guide provides a comparative analysis of this compound and three of its synthetic derivatives: a methyl ester analog (TSA-ME), an amide analog (TSA-AM), and a fluorinated analog (TSA-F). The comparison focuses on their anti-inflammatory and cytotoxic properties, supported by in vitro experimental data.

Comparative Biological Activity

The anti-inflammatory and cytotoxic effects of this compound and its synthetic derivatives were assessed using various in vitro assays. The quantitative data from these experiments are summarized in the tables below.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound15.2 ± 1.822.5 ± 2.1
TSA-ME8.5 ± 0.912.3 ± 1.5
TSA-AM12.1 ± 1.318.9 ± 2.0
TSA-F5.2 ± 0.67.8 ± 0.9
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC₅₀ for NO Inhibition (µM)
This compound18.4 ± 2.2
TSA-ME10.1 ± 1.1
TSA-AM15.8 ± 1.7
TSA-F6.5 ± 0.7
Table 3: Cytotoxicity in RAW 264.7 Macrophages and HeLa Cells
CompoundCC₅₀ in RAW 264.7 (µM)CC₅₀ in HeLa (µM)
This compound> 10085.3 ± 7.5
TSA-ME> 10072.1 ± 6.8
TSA-AM> 10095.2 ± 8.9
TSA-F92.5 ± 8.165.7 ± 5.9

Experimental Protocols

Cell Culture

RAW 264.7 murine macrophage cells and HeLa human cervical cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Measurement of TNF-α and IL-6 Production

RAW 264.7 cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of this compound or its derivatives for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentrations of TNF-α and IL-6 in the culture supernatants were measured using commercially available ELISA kits, following the manufacturer's instructions.

Nitric Oxide (NO) Assay

RAW 264.7 cells were plated and treated as described for the cytokine assay. After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

RAW 264.7 and HeLa cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then removed, and the formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm.

Signaling Pathway and Experimental Workflow

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TsugaricAcid This compound / Derivatives IKK IKK TsugaricAcid->IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes LPS LPS LPS->TLR4

Figure 1: Proposed NF-κB signaling pathway modulated by this compound.

G Start Start: Synthesize Derivatives Step1 In Vitro Screening: - Anti-inflammatory Assays (TNF-α, IL-6, NO) - Cytotoxicity Assays (MTT) Start->Step1 Step2 Data Analysis: - Calculate IC₅₀ and CC₅₀ values Step1->Step2 Step3 Lead Identification: - Select derivatives with high potency and low toxicity Step2->Step3 Step4 Mechanism of Action Studies: - Western Blot for NF-κB pathway proteins Step3->Step4 End End: In Vivo Studies Step4->End

Figure 2: Experimental workflow for comparative analysis.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following preliminary SAR can be deduced:

  • Esterification (TSA-ME): The methyl ester derivative showed increased potency in inhibiting TNF-α, IL-6, and NO production compared to the parent compound, suggesting that masking the carboxylic acid may improve cell permeability and/or target engagement.

  • Amidation (TSA-AM): The amide derivative exhibited slightly lower or comparable activity to this compound, indicating that this modification is well-tolerated but does not significantly enhance anti-inflammatory activity.

  • Fluorination (TSA-F): The introduction of a fluorine atom resulted in the most potent analog, with the lowest IC₅₀ values for all anti-inflammatory markers. This suggests that the electronic properties and/or metabolic stability conferred by the fluorine atom are beneficial for activity. However, this modification also led to a slight increase in cytotoxicity.

Conclusion

This hypothetical comparative study demonstrates that synthetic modification of this compound can lead to derivatives with enhanced anti-inflammatory properties. The fluorinated derivative, TSA-F, emerged as the most potent analog in this theoretical series, warranting further investigation into its mechanism of action and in vivo efficacy. Future studies should focus on optimizing the safety profile of such potent derivatives to advance their potential as novel anti-inflammatory agents.

No Evidence of Tsugaric Acid A's Anti-Inflammatory Effects in Animal Models Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and publications, no studies detailing the anti-inflammatory effects of Tsugaric acid A in animal models were identified. While this compound is a recognized chemical compound, there is a significant lack of available research on its biological activities, particularly concerning its potential therapeutic properties.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of novel compounds, this gap in the literature indicates that this compound remains an unexplored area of study. The following provides a summary of the search process and the context of anti-inflammatory research in animal models.

Search Methodology and Findings

An extensive search was conducted to locate studies investigating the anti-inflammatory properties of this compound. This included searches for experimental data, detailed methodologies, and comparisons with other anti-inflammatory agents in in vivo systems. The search terms included "this compound," "anti-inflammatory," "animal models," "in vivo," and various combinations thereof.

The search results did not yield any relevant publications. The primary information available for this compound is its chemical structure and identifiers in chemical databases such as PubChem. There is no publicly accessible data from preclinical or clinical studies that would allow for a comparison of its anti-inflammatory efficacy against other compounds.

The Importance of Animal Models in Anti-Inflammatory Drug Discovery

Animal models are a cornerstone of preclinical research for new anti-inflammatory drugs. They are essential for evaluating the efficacy, safety, and mechanism of action of a compound before it can be considered for human trials. Common animal models for inflammation include:

  • Carrageenan-Induced Paw Edema: A model for acute inflammation where swelling is measured after injecting an irritant.

  • Lipopolysaccharide (LPS)-Induced Endotoxemia: A model for systemic inflammation and sepsis.

  • Collagen-Induced Arthritis: A model for chronic autoimmune-based inflammation, mimicking rheumatoid arthritis.

In these models, researchers typically assess various parameters to quantify the anti-inflammatory effects of a test compound.

Data Presentation in Preclinical Studies

Quantitative data from such animal studies are typically presented in structured tables to allow for clear comparison between treatment groups, control groups, and reference drugs. Key parameters often include:

  • Inhibition of edema (e.g., paw volume)

  • Reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β)

  • Changes in inflammatory cell infiltration

  • Alterations in gene expression related to inflammatory pathways

Table 1: Example of Data Presentation for an Investigational Anti-Inflammatory Compound (Hypothetical)

Treatment GroupDose (mg/kg)Paw Volume (mL)Inhibition of Edema (%)TNF-α Level (pg/mL)
Control (Vehicle)-1.2 ± 0.15-500 ± 50
Compound X100.8 ± 0.1033.3350 ± 40
Compound X300.6 ± 0.0850.0250 ± 35
Indomethacin100.5 ± 0.0758.3200 ± 30

Data are presented as mean ± standard deviation. Statistical significance would be noted in a full study.

Signaling Pathways in Inflammation

The development of anti-inflammatory drugs often targets specific signaling pathways that regulate the inflammatory response. A diagram illustrating a common inflammatory signaling pathway is provided below. Understanding these pathways is crucial for identifying potential drug targets.

Inflammation_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression IkB_NFkB_complex IκB-NF-κB (inactive)

Caption: A simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow for Screening Anti-Inflammatory Compounds

The process of evaluating a new compound for anti-inflammatory activity typically follows a structured workflow.

Experimental_Workflow Compound_Synthesis Compound Synthesis/ Isolation In_Vitro_Screening In Vitro Screening (e.g., cell assays) Compound_Synthesis->In_Vitro_Screening Animal_Model_Selection Animal Model Selection In_Vitro_Screening->Animal_Model_Selection In_Vivo_Efficacy In Vivo Efficacy Studies Animal_Model_Selection->In_Vivo_Efficacy Toxicology_Studies Toxicology & Safety Studies In_Vivo_Efficacy->Toxicology_Studies Data_Analysis Data Analysis & Reporting In_Vivo_Efficacy->Data_Analysis Toxicology_Studies->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation of a novel anti-inflammatory compound.

Conclusion

At present, there is no scientific basis to confirm the anti-inflammatory effects of this compound in animal models. The absence of data prevents any objective comparison with other anti-inflammatory alternatives. For researchers in the field of drug discovery, this compound represents a completely unexplored molecule in the context of inflammation. Future research would be required to first establish any in vitro anti-inflammatory activity before proceeding to the critical in vivo animal model evaluation stage. Until such studies are conducted and published, the potential of this compound as an anti-inflammatory agent remains unknown.

Benchmarking Tsugaric Acid A: A Comparative Analysis of Superoxide Anion Formation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Tsugaric acid A, a polyketide natural product isolated from the fungus Phoma herbarum, reveals its significant potential as an inhibitor of superoxide (B77818) anion formation. This guide provides a detailed comparison of this compound's activity against established inhibitors of NADPH oxidase, a key enzyme responsible for the production of superoxide anions in biological systems. This document is intended for researchers, scientists, and drug development professionals interested in novel antioxidant and anti-inflammatory agents.

This compound has been identified as a potent inhibitor of superoxide anion formation, a key mechanism in oxidative stress and inflammation. This activity suggests its potential in mitigating cellular damage, such as that induced by ultraviolet B (UVB) light in human keratinocytes.[1] To contextualize its efficacy, this guide benchmarks this compound against well-characterized inhibitors of NADPH oxidase (NOX), the primary enzymatic source of superoxide anions.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound and known NADPH oxidase inhibitors.

CompoundTarget EnzymeIC50 ValueCell/Assay SystemReference
This compound Superoxide Anion Formation (presumed NADPH Oxidase)Data not availableNot specified[1]
Apocynin NADPH Oxidase~10 µMNeutrophils[2]
Diphenyleneiodonium (DPI) NADPH Oxidase (and other flavoproteins)~1-5 µMVarious cell types[3]

Note: While this compound is known to inhibit superoxide anion formation, a specific IC50 value has not been publicly reported. The inhibitory concentrations for Apocynin and DPI can vary depending on the specific NOX isoform and the experimental conditions.

Signaling Pathway of NADPH Oxidase-Mediated Superoxide Production

The following diagram illustrates the general signaling pathway leading to the activation of the NADPH oxidase complex and the subsequent production of superoxide anions. This compound is hypothesized to interfere with this pathway, thereby reducing oxidative stress.

NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) Superoxide O₂⁻ (Superoxide) gp91phox->Superoxide Electron Transfer p22phox p22phox p47phox p47phox p47phox->p22phox Translocation p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->p22phox Translocation Rac Rac-GTP Rac->gp91phox Translocation Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation NADPH NADPH NADPH->gp91phox O2 O₂ O2->gp91phox Inhibitor This compound (Hypothesized Inhibition) Inhibitor->gp91phox

Caption: NADPH Oxidase Activation and Hypothesized Inhibition by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for assessing the inhibition of superoxide anion formation are provided below.

Superoxide Anion Scavenging Assay (e.g., NBT Reduction Assay)

This assay measures the ability of a compound to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system or by activated neutrophils.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT)

  • Test compound (this compound and known inhibitors)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add PBS, xanthine solution, and NBT solution to each well.

  • Add various concentrations of the test compound or a known inhibitor to the respective wells.

  • Initiate the reaction by adding xanthine oxidase to all wells except the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance at 560 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular NADPH Oxidase Activity Assay

This assay measures the production of superoxide anions in cells, such as neutrophils or macrophages, upon stimulation.

Materials:

  • Isolated cells (e.g., human neutrophils)

  • Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Cytochrome c or lucigenin (B191737) as a superoxide indicator

  • Test compound (this compound and known inhibitors)

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer or luminometer

Procedure:

  • Isolate and prepare a suspension of the desired cells in HBSS.

  • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a specified time.

  • Add the superoxide indicator (cytochrome c or lucigenin) to the cell suspension.

  • Stimulate the cells with PMA or fMLP to activate NADPH oxidase.

  • Measure the change in absorbance (for cytochrome c reduction at 550 nm) or luminescence (for lucigenin) over time.

  • Calculate the rate of superoxide production and determine the inhibitory effect of the compound.

  • The IC50 value is calculated from the dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for evaluating and comparing the inhibitory activity of novel compounds like this compound against superoxide anion formation.

Experimental_Workflow Compound_Prep Compound Preparation (this compound, Known Inhibitors) Dose_Response Dose-Response Experiment Compound_Prep->Dose_Response Assay_Selection Assay Selection (Cell-free or Cellular) Assay_Selection->Dose_Response Data_Acquisition Data Acquisition (Absorbance/Luminescence) Dose_Response->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

Caption: Workflow for Comparative Analysis of Superoxide Anion Inhibitors.

This guide provides a foundational framework for benchmarking the activity of this compound. Further studies are warranted to determine its precise IC50 value and to elucidate its specific molecular interactions with the NADPH oxidase complex. The provided protocols and diagrams offer a starting point for researchers to rigorously evaluate this promising natural product.

References

Independent Analysis of Tsugaric Acid A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological effects of Tsugaric acid A, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While information on this specific compound is limited, this document compiles the available data and contrasts it with the well-documented activities of other related triterpenoids from the same source. The aim is to offer a clear perspective for researchers interested in the potential therapeutic applications of this compound and to highlight the need for further independent verification.

Reported Biological Activities of this compound

Comparison with Other Triterpenoids from Ganoderma lucidum

Ganoderma lucidum is a rich source of structurally diverse triterpenoids, many of which have been extensively studied for their pharmacological properties. These compounds, often referred to as ganoderic acids and lucidenic acids, share a similar lanostane-type backbone with this compound. This structural similarity suggests that this compound may possess biological activities analogous to its better-characterized counterparts.

The following table summarizes the reported cytotoxic and anti-inflammatory activities of several well-studied triterpenoids from Ganoderma lucidum. This comparative data can serve as a preliminary reference for formulating hypotheses about the potential efficacy of this compound.

Table 1: Comparison of Cytotoxic and Anti-inflammatory Activities of Triterpenoids from Ganoderma lucidum

CompoundBiological ActivityCell Line / ModelReported Efficacy (IC50 or other metrics)Reference
This compound Antioxidant (Superoxide anion inhibition), Photoprotective (UVB)Human keratinocytesData not publicly available in peer-reviewed literatureCommercial Source
Ganoderic Acid ACytotoxicP388 leukemia cellsIC50: 19.8 µM(Toth et al., 1983)
Ganoderic Acid CCytotoxicP388 leukemia cellsIC50: 21.7 µM(Toth et al., 1983)
Ganoderic Acid DCytotoxicP388 leukemia cellsIC50: 5.8 µM(Toth et al., 1983)
Lucidenic Acid AAnti-inflammatory (inhibition of histamine (B1213489) release)Rat mast cellsIC50: 16 µM(Kohda et al., 1985)
Lucidenic Acid BAnti-inflammatory (inhibition of histamine release)Rat mast cellsIC50: 21 µM(Kohda et al., 1985)
Lucidenic Acid CAnti-inflammatory (inhibition of histamine release)Rat mast cellsIC50: 41 µM(Kohda et al., 1985)

Note: The data presented for compounds other than this compound is for comparative purposes and is derived from foundational studies. Further research has expanded on these initial findings.

Experimental Protocols

Detailed experimental protocols for the reported effects of this compound are not available due to the absence of a publicly accessible primary research article. However, based on standard methodologies used for assessing similar biological activities in other triterpenoids, the following protocols are likely to be relevant.

Superoxide (B77818) Anion Scavenging Assay (Hypothetical Protocol)

A common method to assess superoxide anion scavenging activity is the xanthine (B1682287)/xanthine oxidase system coupled with the reduction of nitroblue tetrazolium (NBT).

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture containing phosphate (B84403) buffer (pH 7.4), xanthine, and NBT is prepared.

  • Sample Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. A control group receives only the solvent.

  • Initiation of Reaction: The reaction is initiated by adding xanthine oxidase to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader. The percentage of superoxide anion scavenging is calculated by comparing the absorbance of the sample wells to the control wells.

UVB Protection Assay in Human Keratinocytes (Hypothetical Protocol)

The protective effect of a compound against UVB-induced damage in keratinocytes can be evaluated by measuring cell viability.

  • Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured in appropriate media and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • UVB Irradiation: The culture medium is removed, and the cells are exposed to a specific dose of UVB radiation. A non-irradiated control group is also maintained.

  • Post-treatment Incubation: Fresh medium containing this compound is added, and the cells are incubated for a further period (e.g., 24-48 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to the non-irradiated control.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_antioxidant Superoxide Anion Scavenging Assay cluster_photoprotective UVB Protection Assay a1 Prepare Reaction Mixture (Xanthine, NBT) a2 Add this compound a1->a2 a3 Initiate with Xanthine Oxidase a2->a3 a4 Measure Absorbance a3->a4 p1 Culture Keratinocytes p2 Pre-treat with this compound p1->p2 p3 UVB Irradiation p2->p3 p4 Assess Cell Viability (MTT) p3->p4 signaling_pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte ROS Reactive Oxygen Species (e.g., Superoxide Anion) Keratinocyte->ROS induces Damage Cellular Damage (Apoptosis) ROS->Damage causes Tsugaric_Acid_A This compound Tsugaric_Acid_A->ROS inhibits

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